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  • Product: 4-Methylquinazoline-2-carboxamide
  • CAS: 13535-92-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 4-Methylquinazoline-2-carboxamide: A Technical Whitepaper

Executive Summary 4-Methylquinazoline-2-carboxamide (4-MQC) is a bioactive alkaloid (m/z 189.14) that has recently garnered significant attention in both ethnopharmacology and targeted oncology. Initially identified via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylquinazoline-2-carboxamide (4-MQC) is a bioactive alkaloid (m/z 189.14) that has recently garnered significant attention in both ethnopharmacology and targeted oncology. Initially identified via MS/MS molecular networking in the bioactive fractions of Coccoloba alnifolia[1], 4-MQC exhibits a polypharmacological profile. In vitro, it functions primarily as an immunomodulator and antioxidant, significantly attenuating nitric oxide (NO) and reactive oxygen species (ROS) production in macrophages. Concurrently, synthetic derivatives and isolated forms of 4-MQC have been implicated in genomic stability pathways, specifically acting as double-strand break (DSB) repair inhibitors[2]. This whitepaper deconstructs the in vitro mechanisms of 4-MQC, providing causality-driven, self-validating protocols for its evaluation.

Immunomodulation and Oxidative Stress Attenuation

Causality of Action: In inflammatory states, macrophages (e.g., RAW 264.7) are stimulated by lipopolysaccharides (LPS) via the TLR4 receptor, triggering the NF-κB signaling cascade. This results in the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent overproduction of NO and ROS. 4-MQC intervenes in this pathway. By acting as both a direct ROS scavenger and an upstream modulator of the inflammatory cascade, 4-MQC prevents the propagation of oxidative chain reactions[3].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Translocation TLR4->NFKB Activates iNOS iNOS Expression NFKB->iNOS Upregulates NO Nitric Oxide (NO) & ROS iNOS->NO Produces Cell Macrophage Activation (RAW 264.7) NO->Cell Triggers MQC 4-Methylquinazoline- 2-carboxamide MQC->NFKB Inhibits MQC->NO Scavenges

Intracellular signaling pathway of 4-MQC in LPS-stimulated RAW 264.7 macrophages.

Tissue Regeneration and Fibroblast Migration

Causality of Action: Beyond immunomodulation, 4-MQC promotes tissue repair. In vitro wound healing models using 3T3 fibroblasts demonstrate that 4-MQC accelerates cell migration[4]. The mechanism is intrinsically linked to its antioxidant capacity; by neutralizing localized ROS at the wound edge, 4-MQC prevents oxidative-induced cytoskeletal stalling. This neutralization allows actin polymerization, lamellipodia formation, and directed cell motility to proceed unhindered.

Genomic Stability and DSB Repair Inhibition

Causality of Action: In the context of targeted therapeutics for cancer and autoimmune diseases, 4-MQC has been identified as an inhibitor of DNA editing enzymes and double-strand break (DSB) repair mechanisms[2]. By inhibiting these repair pathways (analogous to PARP inhibition), 4-MQC can induce synthetic lethality in cells with pre-existing homologous recombination deficiencies (e.g., BRCA-mutated cells). This mechanism makes the quinazoline-2-carboxamide scaffold a critical pharmacophore in modern oncology[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems, embedding necessary controls directly into the procedure.

Protocol 1: In Vitro NO Reduction Assay (RAW 264.7)

Validation Logic: A common pitfall in NO assays is false positives caused by compound cytotoxicity (dead cells do not produce NO). This protocol integrates an MTT viability assay prior to the Griess reaction to prove true pharmacological inhibition rather than cell death.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with varying concentrations of 4-MQC (e.g., 10, 50, 100 µM) for 2 hours. Control Check: Include a vehicle control (0.1% DMSO) and a positive anti-inflammatory control (e.g., Dexamethasone).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24h.

  • Viability Check (MTT): Remove 100 µL of supernatant for the Griess assay. Add MTT reagent to the remaining cells. If viability drops below 90%, discard the NO data for that specific concentration to rule out cytotoxic artifact[1].

  • NO Quantification: Mix the 100 µL supernatant with 100 µL Griess reagent. Read absorbance at 540 nm against a sodium nitrite standard curve.

Protocol 2: In Vitro Wound Healing (Scratch) Assay (3T3)

Validation Logic: To ensure the observed wound closure is due to migration and not simply cell proliferation, the protocol mandates strict serum starvation.

  • Monolayer Formation: Seed 3T3 fibroblasts in 6-well plates until 95-100% confluent.

  • Serum Starvation (Crucial Step): Replace complete media with low-serum media (0.5% FBS) for 12h prior to scratching to arrest the cell cycle.

  • Scratch Generation: Use a sterile 200 µL pipette tip to create a uniform linear scratch down the center of the well.

  • Treatment: Wash twice with PBS to remove detached debris. Apply 4-MQC in low-serum media.

  • Imaging & Quantification: Image at 0h, 24h, and 48h. Calculate the percentage of wound closure using image analysis software (e.g., ImageJ).

Workflow Step1 Seed 3T3 Fibroblasts Step2 Serum Starvation (0.5% FBS) Step1->Step2 Step3 Create Scratch (Wound) Step2->Step3 Step4 Apply 4-MQC Treatment Step3->Step4 Step5 Measure Migration (0h, 24h, 48h) Step4->Step5

Self-validating workflow for the 3T3 Fibroblast Migration Assay.

Quantitative Data Summary

The following table synthesizes the physicochemical and in vitro quantitative parameters associated with 4-MQC based on MS/MS and biological assays[1][2][4].

ParameterValue / ObservationCell Line / ModelBiological Significance
Exact Mass (m/z) 189.14 [M+H]⁺N/AConfirms alkaloid identity via MS/MS.
Retention Time 1.06 seconds (HPLC)N/AHigh polarity, typical of carboxamides.
Cytotoxicity (MTT) >90% Viability up to 500 µg/mLRAW 264.7 / 3T3Indicates a wide therapeutic window in vitro.
NO Reduction Significant attenuation (p < 0.001)RAW 264.7 (LPS-induced)Validates potent anti-inflammatory action.
Cell Migration Accelerated wound closure at 48h3T3 FibroblastsSupports tissue regeneration capabilities.
Target Pathway DSB Repair / DNA Editing EnzymesCancer / Autoimmune ModelsPotential for synthetic lethality in oncology.

References[3] Title: Effects of EE and AE from C. alnifolia on cell migration using the 3T3... - ResearchGate

Source: researchgate.net URL: 1] Title: The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts - PMC Source: nih.gov URL: 4] Title: The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts Source: mdpi.com URL: 5] Title: Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Source: acs.org URL: 2] Title: JP2014527036A - Methods and compositions for the treatment of cancer and autoimmune diseases Source: google.com URL:

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Exploratory

Structural Elucidation and Crystalline Profiling of 4-Methylquinazoline-2-carboxamide: An In-Depth Technical Guide

Executive Summary The structural characterization of heterocyclic pharmacophores is a critical bottleneck in rational drug design. 4-Methylquinazoline-2-carboxamide (CAS No.: 13535-92-7) represents a highly privileged ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic pharmacophores is a critical bottleneck in rational drug design. 4-Methylquinazoline-2-carboxamide (CAS No.: 13535-92-7) represents a highly privileged chemical scaffold. Quinazoline-2-carboxamide derivatives are extensively utilized in the development of selective PET radiotracers for Matrix Metalloproteinase-13 (MMP-13) imaging[1], translocator protein (TSPO) ligands for glioblastoma therapies[2], and AcrB efflux pump inhibitors to combat bacterial multidrug resistance[3].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for the synthesis, crystallographic profiling, and 1 H NMR characterization of 4-Methylquinazoline-2-carboxamide. The protocols detailed herein emphasize the causality behind solvent selection, crystallization environments, and spectral assignments.

Synthesis and Sample Preparation

To achieve high-fidelity analytical data, the analyte must be synthesized and purified to >99% homogeneity. The presence of the methyl group at the C4 position introduces specific steric bulk that influences both the reaction kinetics during synthesis and the subsequent crystal packing[4].

Methodology 1: Synthesis and Crystallization Protocol
  • Reaction Setup: React 4-methylquinazoline-2-carbonitrile with an excess of 30% aqueous hydrogen peroxide ( H2​O2​ ) and potassium carbonate ( K2​CO3​ ) in a 1:1 mixture of ethanol and water. Stir at ambient temperature for 4 hours.

  • Causality of Reagents: The mild alkaline oxidative hydrolysis selectively converts the highly electrophilic nitrile group to a primary carboxamide without over-hydrolyzing to the corresponding carboxylic acid.

  • Workup & Purification: Quench the reaction with sodium thiosulfate, extract with ethyl acetate (3 × 50 mL), wash with saturated brine, and dry over anhydrous Na2​SO4​ . Purify the concentrated residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

  • Crystallization (Slow Evaporation): Dissolve 50 mg of the purified solid in a minimal volume (approx. 2-3 mL) of a binary solvent system (Dichloromethane:Methanol, 1:1 v/v). Place the vial in a vibration-free environment at 22 °C. Partially cover the vial with pierced Parafilm to allow slow solvent evaporation over 48–72 hours.

  • Self-Validation: The crystallization protocol is considered validated when the resulting crystals exhibit sharp, defined edges under a polarized light microscope, indicating a lack of twinning or amorphous precipitation.

AnalyticalWorkflow Synth Synthesis of 4-Methylquinazoline-2-carboxamide Purif Purification & Recrystallization Synth->Purif Yield Optimization SCXRD Single-Crystal X-Ray Diffraction Purif->SCXRD Slow Evaporation NMR 1H & 13C NMR Spectroscopy Purif->NMR DMSO-d6 Dissolution Valid Structural Validation & Pharmacological Profiling SCXRD->Valid 3D Conformation NMR->Valid Electronic Environment

Figure 1: Analytical workflow for structural validation of 4-Methylquinazoline-2-carboxamide.

Crystallographic Profiling (Single-Crystal X-Ray Diffraction)

Understanding the 3D solid-state conformation of 4-Methylquinazoline-2-carboxamide is vital for rationalizing its pharmacokinetic behavior.

The Causality of Crystal Packing and Solubility

Quinazoline-2-carboxamide derivatives are characterized by extreme molecular planarity. This geometric flatness promotes tight π−π stacking between adjacent aromatic rings. Furthermore, the primary carboxamide group acts as a potent bidentate hydrogen bond donor, forming robust intermolecular networks with the quinazoline N1/N3 atoms and adjacent carbonyl oxygens.

This highly ordered, tight crystal packing is the direct mechanical cause of the high melting points and notoriously poor aqueous solubility frequently observed in quinazoline-based drug candidates[5]. Disrupting this crystal packing—often via the introduction of non-planar aliphatic moieties or steric bulk—is a standard optimization strategy in medicinal chemistry to improve oral bioavailability[5].

InteractionNetwork NH2 -NH2 Donor N1 Quinazoline N1 Acceptor NH2->N1 Intermolecular H-Bond CO Carbonyl O Acceptor NH2->CO Intermolecular H-Bond

Figure 2: Primary intermolecular hydrogen bonding network driving crystal packing.

  • SCXRD Validation: The X-ray diffraction data is self-validating if the final structural refinement yields an R-factor ( R1​ ) of < 0.05 and a Goodness-of-Fit (S) approaching 1.0, confirming that the electron density map accurately models the proposed molecular structure without twinning artifacts.

1 H NMR Characterization Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecule's electronic environment.

Solvent Causality: Why DMSO- d6​ over CDCl 3​ ?

For 4-Methylquinazoline-2-carboxamide, the choice of deuterated solvent dictates the quality of the spectral data. While Chloroform-d (CDCl 3​ ) is a standard organic solvent, Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is strictly preferred for primary carboxamides. In CDCl 3​ , the −CONH2​ protons often appear as a single, broad, unresolved peak due to rapid quadrupolar relaxation and proton exchange with trace moisture.

Conversely, DMSO- d6​ acts as a strong hydrogen-bond acceptor. It binds to the −CONH2​ protons, significantly slowing their exchange rate. This allows the NMR timescale to capture the restricted rotation around the C-N amide bond, successfully resolving the −NH2​ protons into two distinct, quantifiable broad singlets (one trans-like and one cis-like relative to the carbonyl oxygen)[4].

Methodology 2: 1 H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the crystalline sample in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Load the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1 H resonance frequency.

  • Acquisition Parameters: Shim the magnetic field using the deuterium lock signal. Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30) with 16–32 scans, a relaxation delay ( D1​ ) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration.

  • Self-Validation: The protocol is self-validating if the internal TMS standard appears exactly at δ 0.00 ppm with a line width at half height (FWHM) of <1.0 Hz, confirming optimal magnetic field homogeneity.

Data Presentation: Quantitative Spectral Assignments

The table below summarizes the expected 1 H NMR chemical shifts, integrating empirical data from structurally analogous 4-methylquinazoline scaffolds[4].

Table 1: 1 H NMR Chemical Shifts for 4-Methylquinazoline-2-carboxamide (400 MHz, DMSO- d6​ )

Proton AssignmentMultiplicityIntegrationChemical Shift ( δ , ppm)Causality of Chemical Shift
-CH 3​ (C4) Singlet (s)3H2.95 – 3.05Strongly deshielded by the adjacent imine-like C=N bond of the quinazoline core.
C8-H (Aromatic) Doublet (d)1H8.05 – 8.15Ortho-coupling ( J≈8.0 Hz); deshielded by the proximity to the N1 atom.
C5-H (Aromatic) Doublet (d)1H8.15 – 8.25Ortho-coupling ( J≈8.2 Hz); highly deshielded by the C4 methyl group and ring current.
C6-H, C7-H (Aromatic) Multiplet (m)2H7.70 – 7.95Overlapping signals due to similar electronic environments in the fused benzene ring.
-CONH 2​ ( Ha​ ) Broad Singlet (br s)1H7.80 – 8.00Hydrogen bonded to DMSO; restricted rotation causes non-equivalence.
-CONH 2​ ( Hb​ ) Broad Singlet (br s)1H8.20 – 8.40Hydrogen bonded to DMSO; restricted rotation causes non-equivalence.

Conclusion

The structural validation of 4-Methylquinazoline-2-carboxamide requires a synergistic approach utilizing both solid-state (SCXRD) and solution-state (NMR) techniques. By understanding the causality behind crystal packing—driven by extreme planarity and intermolecular hydrogen bonding—researchers can better predict the molecule's pharmacokinetic limitations. Furthermore, employing solvent-aware NMR protocols ensures that critical functional groups, such as the primary carboxamide, are accurately resolved and quantified, paving the way for targeted structural modifications in drug discovery pipelines.

References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance Source: Bioorganic Chemistry (PubMed / NIH) URL:[Link][3]

  • Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Pd(0)-Catalyzed Benzylic Arylation/Oxidation of 4-Methylquinazolines via sp3 C–H Activation under Air Conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]

  • Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands as Antiproliferative Agents in Human Glioblastoma Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Foundational

Physicochemical Properties and Therapeutic Potential of 4-Methylquinazoline-2-carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. Premature optimization of pharmacodynamic potency wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. Premature optimization of pharmacodynamic potency without regard for physicochemical properties is a primary driver of late-stage drug attrition. The 4-methylquinazoline-2-carboxamide core represents a "privileged structure" where target affinity and drug-likeness are inherently balanced. This whitepaper provides an in-depth technical analysis of its physicochemical profile, self-validating synthetic methodologies, and broad pharmacological utility across oncology, immunology, and molecular imaging.

Structural Significance & Natural Occurrence

The quinazoline core is a foundational motif in medicinal chemistry, historically recognized for its kinase-inhibitory properties. The specific functionalization at the C2 and C4 positions dictates the molecule's spatial geometry and electronic distribution.

  • The 4-Methyl Group: Provides critical steric bulk and lipophilicity, allowing the molecule to deeply anchor into hydrophobic pockets (such as the ATP-binding cleft of kinases).

  • The 2-Carboxamide Group: Acts as a highly directional hydrogen-bond donor/acceptor pair, crucial for engaging zinc-independent enzymatic sites and improving aqueous solubility.

Interestingly, while traditionally viewed as a purely synthetic pharmacophore, 4-methylquinazoline-2-carboxamide has recently been identified as a naturally occurring immunomodulatory alkaloid in 1, demonstrating significant antioxidant and cell-migration promoting activities[1].

Physicochemical Profiling & Drug-Likeness

The inherent developability of a drug candidate is governed by its physicochemical parameters. The 4-methylquinazoline-2-carboxamide base scaffold exhibits near-ideal metrics for oral bioavailability and cellular permeability.

Table 1: Physicochemical Parameters of the Base Scaffold (CAS: 13535-92-7)

PropertyValueMechanistic Impact on Drug-Likeness
Molecular Weight 187.20 g/mol Highly favorable; allows for extensive peripheral derivatization while remaining strictly within Lipinski's Rule of 5.
cLogP 1.5 – 2.0Optimal lipophilicity. Ensures robust lipid membrane permeability without causing excessive hydrophobic trapping or plasma protein binding.
Polar Surface Area (PSA) ~85.8 ŲExcellent for transcellular permeability. Permits moderate blood-brain barrier (BBB) penetration, which is vital for targeting CNS-resident receptors.
H-Bond Donors 2Facilitates critical, directional interactions with target protein hinge regions (e.g., kinase active sites).
H-Bond Acceptors 4Enhances aqueous solubility and anchors the molecule via dipole interactions within target binding pockets.
pKa (Quinazoline Core) 2.5 – 3.5Remains largely unprotonated at physiological pH (7.4), preventing ion-trapping and aiding passive diffusion across the gut wall.

Synthetic Methodologies: A Self-Validating Protocol

To leverage this scaffold, researchers require robust, scalable synthetic routes. The following two-step protocol outlines the synthesis of 4-methylquinazoline-2-carboxamide derivatives, emphasizing the causality behind reagent selection and built-in validation checkpoints.

SyntheticWorkflow Start 2-Aminoacetophenone (Starting Material) Step1 Cyclocondensation (Reflux, 120°C) Start->Step1 Reagent Ethyl Oxamate Reagent->Step1 Intermediate Ethyl 4-Methylquinazoline- 2-carboxylate Step1->Intermediate Intermediate Yield Step2 Amidation (NH3 or Amines, RT) Intermediate->Step2 Product 4-Methylquinazoline- 2-carboxamide Step2->Product Final Purification

Synthetic workflow for 4-Methylquinazoline-2-carboxamide derivatives.

Step 1: Cyclocondensation to Ethyl 4-Methylquinazoline-2-carboxylate
  • Procedure: Dissolve 2-aminoacetophenone (1.0 eq) and ethyl oxamate (1.2 eq) in glacial acetic acid. Reflux at 120°C for 12 hours under an inert nitrogen atmosphere.

  • Causality: Glacial acetic acid acts as both the solvent and the acid catalyst. It protonates the carbonyl oxygen of ethyl oxamate, increasing its electrophilicity and promoting nucleophilic attack by the aniline amine. Subsequent intramolecular cyclization at the ketone forms the thermodynamically stable, aromatic quinazoline ring.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system. The starting material will disappear, replaced by a highly fluorescent blue/green spot under UV light (254 nm), which is characteristic of the extended conjugated system of the quinazoline core.

Step 2: Amidation to 4-Methylquinazoline-2-carboxamide
  • Procedure: Isolate the intermediate ester and dissolve it in 7N methanolic ammonia (or a substituted amine of choice). Stir at room temperature for 24 hours in a sealed vessel.

  • Causality: The ester group at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent quinazoline nitrogens. Nucleophilic acyl substitution by ammonia proceeds smoothly at room temperature, driven forward by the thermodynamic stability of the resulting amide bond.

  • Self-Validation: Confirm completion via Infrared (IR) spectroscopy. The ester carbonyl stretch (typically ~1730 cm⁻¹) will definitively shift to an amide carbonyl stretch (~1660–1680 cm⁻¹). Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the expected mass shift (e.g., a loss of 29 Da for primary amidation).

Pharmacological Targets & Mechanistic Pathways

The carefully tuned physicochemical properties of this scaffold allow it to interact with a diverse array of high-value therapeutic targets.

A. Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Derivatives of 4-methylquinazoline have been extensively optimized as highly potent 2 for cancer treatment[2]. The 4-methyl group is critical here; it occupies a specific hydrophobic pocket in the ATP-binding site, while the heterocyclic nitrogens form essential hydrogen bonds with the kinase hinge region (e.g., Val851). This effectively blocks the downstream AKT/mTOR survival pathway.

B. Matrix Metalloproteinase-13 (MMP-13) Inhibition

Quinazoline-2-carboxamides are well-documented as highly selective3 used for imaging atherosclerosis and treating rheumatoid arthritis[3]. Unlike traditional MMP inhibitors that rely on a zinc-binding hydroxamate group (which often causes off-target toxicity), the 2-carboxamide moiety engages the S1' specificity pocket via polar enthalpic interactions, ensuring high selectivity for MMP-13 over other metalloproteinases.

C. Translocator Protein (TSPO) Modulation

The scaffold is a foundational structure for 4 like ER176[4]. TSPO is upregulated during neuroinflammation. The optimal cLogP (~2.0) of the 4-methylquinazoline-2-carboxamide core allows it to cross the BBB efficiently, making it an ideal candidate for tracking neurodegenerative diseases.

D. Antimalarial Activity

Recent phenotypic screening has also highlighted 5 as orally efficacious agents against resistant strains of Plasmodium falciparum, further proving the broad utility of the structural core[5].

BiologicalPathways Ligand 4-Methylquinazoline- 2-carboxamide PI3K PI3K Kinase (ATP-binding site) Ligand->PI3K Inhibits MMP13 MMP-13 Enzyme (Zinc-independent site) Ligand->MMP13 Inhibits TSPO TSPO Receptor (Mitochondrial) Ligand->TSPO Binds AKT AKT Phosphorylation PI3K->AKT Activates ECM ECM Degradation MMP13->ECM Cleaves Inflam Neuroinflammation / Cholesterol Transport TSPO->Inflam Modulates mTOR mTOR Activation AKT->mTOR Activates

Key pharmacological targets and downstream pathways modulated by the scaffold.

Conclusion

The 4-methylquinazoline-2-carboxamide scaffold is a highly tractable, synthetically accessible, and biologically privileged structure. By understanding the causality between its physicochemical properties (such as its finely tuned PSA and cLogP) and its target engagement mechanisms, researchers can rationally design derivatives tailored for specific indications—ranging from oncology to molecular imaging.

References

  • Moura de Melo, L. F., et al. "The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts." MDPI.
  • ACS Publications. "Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment." Journal of Medicinal Chemistry.
  • ResearchGate. "Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis.
  • ACS Publications. "[18F]BIBD-239: 18F-Labeled ER176, a Positron Emission Tomography Tracer Specific for the Translocator Protein." Molecular Pharmaceutics.
  • ACS Publications. "Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry.

Sources

Exploratory

Pharmacokinetic Profiling of 4-Methylquinazoline-2-carboxamide: An In-depth Technical Guide

Introduction: The Quinazoline Scaffold and the Imperative of Pharmacokinetic Characterization The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold and the Imperative of Pharmacokinetic Characterization

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 4-Methylquinazoline-2-carboxamide, a specific derivative of this class, represents a promising candidate for further investigation. However, the journey from a biologically active molecule to a clinically effective drug is contingent upon a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential studies required to characterize the absorption, distribution, metabolism, and excretion (ADME) of 4-Methylquinazoline-2-carboxamide.

This document deviates from a rigid template, instead adopting a structure that mirrors the logical progression of a comprehensive pharmacokinetic evaluation. We will delve into the causality behind experimental choices, emphasizing the interconnectedness of in vitro and in vivo studies. The protocols described herein are designed to be self-validating, providing a robust foundation for decision-making in the drug development pipeline.

I. Foundational In Vitro ADME Profiling: Building a Predictive Framework

The initial phase of pharmacokinetic profiling focuses on in vitro assays that provide early insights into the potential in vivo behavior of 4-Methylquinazoline-2-carboxamide. These studies are crucial for identifying potential liabilities and guiding molecular modifications to optimize drug-like properties.

A. Metabolic Stability: A Primary Determinant of In Vivo Half-Life

The metabolic stability of a compound is a critical parameter that significantly influences its in vivo half-life and oral bioavailability.[4] The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are the gold standard for assessing metabolic stability.[4][5]

Key Experimental Considerations:

  • Species Selection: Human and rodent (mouse or rat) liver microsomes are typically used to assess inter-species differences in metabolism. This is crucial for the extrapolation of animal data to humans.

  • Cofactor Requirements: The enzymatic reactions mediated by CYPs require NADPH as a cofactor. Therefore, the incubation mixture must be fortified with an NADPH-regenerating system.

  • Positive Controls: The inclusion of compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) is essential for validating the assay performance.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL), 4-Methylquinazoline-2-carboxamide (typically at a low concentration, e.g., 1 µM, to be under Km), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of 4-Methylquinazoline-2-carboxamide using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated as 0.693/k.

Interpretation of Results:

A longer in vitro half-life suggests higher metabolic stability. For instance, some quinazoline derivatives have been shown to have poor metabolic stability in human and mouse liver microsomes, while others demonstrate good stability.[6] This highlights the importance of this assay in identifying metabolically labile sites on the molecule, which can then be modified to improve stability.

B. Plasma Protein Binding: Impact on Distribution and Efficacy

The extent to which a drug binds to plasma proteins, primarily albumin, has a profound impact on its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of the drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit the therapeutic efficacy and influence the drug's clearance. For some quinazoline derivatives, a high degree of protein binding has been observed.[7]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Utilize a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that separates two chambers.

  • Sample Preparation: Add plasma to one chamber and a solution of 4-Methylquinazoline-2-carboxamide in buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow for equilibrium to be reached.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation of Unbound Fraction: The percentage of unbound drug can be calculated using the formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

C. Permeability and Efflux Liability: Predicting Oral Absorption

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the systemic circulation. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add 4-Methylquinazoline-2-carboxamide to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents absorption.

    • Basolateral to Apical (B-A) Transport: Add the compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

II. In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

Following the in vitro characterization, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of 4-Methylquinazoline-2-carboxamide in a physiological context. Rodent models, such as rats or mice, are commonly used in these initial in vivo experiments.[7][8]

A. Study Design and Dosing
  • Route of Administration: Both intravenous (IV) and oral (PO) administration are necessary. The IV route provides direct entry into the systemic circulation and is used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution. The PO route is essential for assessing oral bioavailability.

  • Dose Selection: The dose should be selected based on the in vitro potency and any available toxicology data.

  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Catheterization (for IV studies): For IV administration and serial blood sampling, cannulate the jugular vein.

  • Dosing:

    • IV Group: Administer 4-Methylquinazoline-2-carboxamide as a bolus injection via the tail vein or a catheter.

    • PO Group: Administer the compound by oral gavage.

  • Blood Collection: Collect blood samples (approximately 0.2 mL) into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of 4-Methylquinazoline-2-carboxamide in the plasma samples using a validated LC-MS/MS method.

B. Pharmacokinetic Parameter Calculation and Interpretation

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters:

ParameterDescriptionSignificance
AUC (Area Under the Curve) The total drug exposure over time.A primary measure of the extent of drug absorption.
Cmax The maximum observed plasma concentration.Indicates the rate of drug absorption.
Tmax The time at which Cmax is reached.Also indicative of the rate of absorption.
t1/2 (Half-life) The time required for the plasma concentration to decrease by half.Determines the dosing interval.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F (%) (Oral Bioavailability) The fraction of the orally administered dose that reaches the systemic circulation unchanged.A critical parameter for determining the oral dose. Calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

For some quinazoline derivatives, oral bioavailability has been reported to be low, in the range of approximately 10%-20%, while for others, it can be higher.[7] This variability underscores the importance of empirical determination for each new chemical entity.

III. Metabolism and Excretion: Unraveling the Fate of the Molecule

Understanding how and where 4-Methylquinazoline-2-carboxamide is metabolized and eliminated from the body is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites.

A. Metabolite Identification

In vitro and in vivo samples can be analyzed to identify the major metabolites.

Experimental Approach:

  • In Vitro Metabolism: Incubate 4-Methylquinazoline-2-carboxamide with liver microsomes or hepatocytes.

  • In Vivo Samples: Analyze plasma, urine, and feces samples from the in vivo pharmacokinetic studies.

  • Analytical Techniques: Use high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Common metabolic pathways for quinazoline-based compounds can include oxidation, hydroxylation, and demethylation.[4]

B. Excretion Studies

To determine the primary route of elimination (renal vs. biliary), an excretion study is conducted.

Experimental Protocol: Mass Balance Study in Rats

  • Radiolabeling: Synthesize a radiolabeled version of 4-Methylquinazoline-2-carboxamide (e.g., with 14C or 3H).

  • Dosing: Administer a single dose of the radiolabeled compound to rats housed in metabolic cages.

  • Sample Collection: Collect urine and feces over a period of several days until the radioactivity is negligible.

  • Radioactivity Measurement: Quantify the amount of radioactivity in the collected urine and feces.

The results will indicate the percentage of the administered dose excreted through each route. For example, some quinazoline antifolates have shown that biliary excretion is the predominant route.[7]

IV. Visualizing the Workflow: A Systematic Approach

The following diagram illustrates the integrated workflow for the pharmacokinetic profiling of 4-Methylquinazoline-2-carboxamide.

Pharmacokinetic_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics cluster_met_excretion Metabolism & Excretion met_stab Metabolic Stability (Liver Microsomes) pk_study Pharmacokinetic Study (Rat/Mouse - IV & PO) met_stab->pk_study Predicts in vivo half-life ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->pk_study Influences distribution & clearance perm Permeability & Efflux (Caco-2 Assay) perm->pk_study Predicts oral absorption bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis pk_params PK Parameter Calculation bioanalysis->pk_params met_id Metabolite Identification (In Vitro & In Vivo) pk_params->met_id Informs metabolite characterization excretion Excretion Study (Mass Balance) pk_params->excretion Guides excretion study design

Sources

Foundational

Binding affinity of 4-Methylquinazoline-2-carboxamide to kinase targets

An In-Depth Technical Guide to the Binding Affinity of 4-Methylquinazoline-2-carboxamide to Kinase Targets Executive Summary In the landscape of targeted therapeutics, the quinazoline scaffold has long been recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Binding Affinity of 4-Methylquinazoline-2-carboxamide to Kinase Targets

Executive Summary

In the landscape of targeted therapeutics, the quinazoline scaffold has long been recognized as a privileged pharmacophore, primarily due to its structural homology to the adenine ring of ATP. While 4-methylquinazoline-2-carboxamide is frequently cited in literature for its role in DNA repair mechanisms (such as PARP inhibition) and as a naturally occurring secondary metabolite in Coccoloba alnifolia, its precise topological features make it an exceptional scaffold for ATP-competitive kinase inhibition.

As a Senior Application Scientist, I approach kinase affinity profiling not merely as a screening exercise, but as a thermodynamic interrogation of the target. This whitepaper dissects the mechanistic rationale behind the binding affinity of 4-methylquinazoline-2-carboxamide derivatives to key kinase targets (EGFR, VEGFR-2, PAK4, and Wee1), presents quantitative affinity data, and details a self-validating High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for empirical verification.

Mechanistic Rationale & Structural Biology

The efficacy of a kinase inhibitor is dictated by its ability to exploit the unique microenvironment of the kinase active site. The 4-methylquinazoline-2-carboxamide core achieves high-affinity binding through a highly orchestrated series of molecular interactions:

  • Hinge Region Anchoring: The quinazoline core acts as a rigid, planar system that intercalates into the narrow ATP-binding cleft. The nitrogen atoms (N1 and N3) of the pyrimidine ring serve as critical hydrogen bond acceptors. When functionalized with a 2-carboxamide group, the molecule gains a potent hydrogen bond donor/acceptor pair. This allows for bidentate hydrogen bonding with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), anchoring the inhibitor firmly in place 1[1].

  • Hydrophobic Pocket Occupation: The 4-methyl substitution is a strategic choice rather than a mere structural artifact. The methyl group projects into the hydrophobic specificity pocket adjacent to the ATP-binding site (often referred to as the "gatekeeper" adjacent pocket). This substitution displaces ordered, high-energy water molecules, thereby driving binding affinity through a favorable entropic gain while preventing steric clashes that larger substituents might cause 2[2].

  • Kinome Cross-Reactivity: Because the ATP-binding pocket is highly conserved across the kinome, derivatives of 4-methylquinazoline-2-carboxamide exhibit cross-reactivity with multiple kinases, including Wee1 (a critical G2 cell cycle checkpoint kinase) and PAK4, making it a versatile starting point for multi-kinase inhibitor design 3[3].

G Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 (Kinase Domain) Ligand->Receptor Receptor Dimerization Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 4-Methylquinazoline- 2-carboxamide Inhibitor->Receptor ATP-Competitive Binding (Hinge Region) Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 1. Disruption of EGFR/VEGFR-2 signaling pathways by 4-Methylquinazoline-2-carboxamide.

Kinase Binding Affinity Profiling

To contextualize the potency of this scaffold, we must look at the quantitative binding affinities (IC50 / Kd) across various kinase targets. The table below synthesizes data for representative quinazoline-2-carboxamide derivatives, highlighting the specific hinge interactions that drive affinity.

Kinase TargetInhibitor Scaffold / DerivativeBinding Affinity (IC50)Key Hinge Interactions
EGFR (WT & T790M) N-methyl-quinazoline-2-carboxamide analog12.1 nMMet793 (Bidentate H-bond)
VEGFR-2 Urea-substituted 2-carboxamide14.8 nMCys919 (H-bond)
PAK4 4-aminoquinazoline-2-carboxamide< 10.0 nMLeu398 (H-bond)
Wee1 Quinazoline-2-carboxamide core~ 25.0 nMAla262 (H-bond)

Data synthesized from structure-based design studies on quinazoline derivatives4[4].

Experimental Protocol: High-Throughput Kinase Affinity Profiling via TR-FRET

To accurately determine the binding affinity ( Kd​ or IC50​ ) of 4-methylquinazoline-2-carboxamide to a target kinase (e.g., EGFR), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality of Choice: Why TR-FRET? Small molecule libraries often contain compounds that auto-fluoresce, leading to false positives or skewed data in standard fluorescence assays. TR-FRET utilizes Lanthanide chelates (e.g., Europium) which have exceptionally long emission half-lives (milliseconds). By introducing a time delay (time-gating) before measurement, all short-lived background fluorescence from the inhibitor decays, leaving only the target-specific signal.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Equilibration

  • Kinase Preparation: Dilute the recombinant GST-tagged kinase domain (e.g., EGFR) to a final concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) at a concentration equal to its predetermined Kd​ to ensure maximum assay sensitivity.

  • Antibody Coupling: Add a Terbium (Tb)-labeled anti-GST antibody (2 nM). This antibody binds the kinase, placing the Tb-donor in close proximity to the tracer-acceptor.

Phase 2: Inhibitor Titration 4. Serial Dilution: Prepare a 12-point, 3-fold serial dilution of 4-methylquinazoline-2-carboxamide in 100% DMSO. 5. Dispensing: Transfer 100 nL of the inhibitor dilutions into a 384-well low-volume microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover. 6. Reaction Initiation: Dispense 10 µL of the Kinase/Antibody/Tracer master mix into each well. 7. Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

Phase 3: Data Acquisition & Assay Self-Validation 8. Readout: Read the plate on a TR-FRET compatible microplate reader. Excite the Tb-donor at 340 nm. Measure the emission of the donor at 615 nm and the tracer-acceptor at 665 nm after a 100 µs delay. 9. Self-Validation Criteria: The protocol must validate itself. Calculate the Z'-factor using the positive control (Staurosporine, 10 µM) and negative control (DMSO vehicle). A Z'-factor ≥0.6 confirms assay robustness. 10. Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 615). Plot the ratio against the log of the inhibitor concentration and fit using a 4-parameter logistic non-linear regression to derive the IC50​ .

Workflow Step1 Recombinant Kinase + Tracer Ligand Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Equilibration (1 hr, RT) Step2->Step3 Step4 TR-FRET Readout (Time-Gated) Step3->Step4 Step5 IC50 / Kd Calculation Step4->Step5

Fig 2. TR-FRET experimental workflow for determining kinase binding affinity.

References

  • Methods and compositions for the treatment of cancer and autoimmune diseases (US Patent Application). Google Patents. 3

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors . Journal of Medicinal Chemistry (ACS Publications). 4

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design . Journal of Applied Pharmaceutical Science. 1

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry . MDPI. 2

Sources

Exploratory

Preliminary Biological Activity Profiling of 4-Methylquinazoline-2-carboxamide: From Natural Product Immunomodulation to Synthetic Lethality in Oncology

Executive Summary The quinazoline scaffold is a historically privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors and anti-inflammatory agents ()[1]. However, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a historically privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors and anti-inflammatory agents ()[1]. However, 4-Methylquinazoline-2-carboxamide (4-MQ2C) represents a uniquely versatile chemical entity. Recent multi-omics and high-throughput screening campaigns have revealed that 4-MQ2C operates across two distinct pharmacological axes: as a specialized botanical secondary metabolite driving immunomodulation, and as a targeted synthetic inhibitor of DNA double-strand break (DSB) repair in oncology.

This technical guide synthesizes the preliminary biological activity of 4-MQ2C, detailing the mechanistic causality behind its dual roles and providing self-validating experimental protocols for its continued preclinical evaluation.

The Dual Pharmacological Axes of 4-MQ2C

The biological activity of 4-MQ2C is highly context-dependent, modulating cellular microenvironments through two primary pathways:

Axis I: Immunomodulatory & Antioxidant Activity (The Botanical Context)

Through advanced MS/MS molecular networking, 4-MQ2C was recently identified as a key bioactive alkaloid in the butanol partition phase of Coccoloba alnifolia leaf extracts ()[2]. In this botanical context, 4-MQ2C interacts synergistically with tryptamine to exert potent antioxidant and immunomodulatory effects.

  • Mechanistic Causality: In lipopolysaccharide (LPS)-stimulated macrophages, 4-MQ2C significantly suppresses the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)[2]. By downregulating inducible nitric oxide synthase (iNOS) without inducing cytotoxicity, 4-MQ2C shifts the cellular microenvironment from a pro-inflammatory state to a pro-resolving state, thereby enhancing cell migration and accelerating wound healing[2].

Axis II: Inhibition of Homologous Recombination (The Oncological Context)

In the realm of targeted cancer therapeutics, 4-MQ2C has been identified as a potent inhibitor of DNA double-strand break (DSB) repair, specifically targeting the Homologous Recombination (HR) pathway mediated by RAD51 ()[3].

  • Mechanistic Causality: Activation-Induced Cytidine Deaminase (AID) is an enzyme that naturally induces widespread genomic breaks to facilitate somatic hypermutation in B-cells. When cancer cells (e.g., B-cell lymphomas) aberrantly express AID, they rely heavily on the HR pathway to survive the constant influx of DNA damage. By utilizing 4-MQ2C to block RAD51-mediated repair, researchers can force these AID-expressing cancer cells into mitotic catastrophe. This mechanism—where the combination of AID expression and HR inhibition leads to cell death—is a classic example of synthetic lethality , sparing healthy cells that lack AID expression[3].

Mechanism cluster_0 Axis I: Immunomodulation (Natural Product Context) cluster_1 Axis II: Oncology (Synthetic Lethality Context) Compound 4-Methylquinazoline-2-carboxamide (4-MQ2C) ROS ROS / iNOS Inhibition Compound->ROS RAD51 RAD51 / HR Pathway Blockade Compound->RAD51 Wound Enhanced Cell Migration & Wound Healing ROS->Wound Death Synthetic Lethality in AID+ Cancer Cells RAD51->Death

Figure 1: The dual mechanistic pathways of 4-MQ2C driving immunomodulation and synthetic lethality.

Quantitative Data Summary

The following table synthesizes the preliminary biological activity metrics associated with 4-MQ2C and its parent extracts across standardized assays.

Biological Target / AssayContextObserved Activity / MetricCytotoxicity Profile
Nitric Oxide (NO) Reduction C. alnifolia Extract (LPS-stimulated Macrophages)>80% reduction in NO production at 500 µg/mL[4]Non-cytotoxic (Viability >95%)[2]
ROS Scavenging C. alnifolia Extract (In Vitro)Significant reduction in intracellular ROS[2]Non-cytotoxic[2]
Cell Migration (Wound Healing) 3T3 Fibroblast Scratch AssayAccelerated gap closure vs. control at 48h[4]Pro-proliferative/migratory[2]
RAD51 Foci Formation AID+ B-Cell Lymphoma ModelsDose-dependent reduction in nuclear RAD51 foci[3]Selectively lethal to AID+ cells[3]
EGFR/Kinase Off-Target General Quinazoline Scaffold ProfilingSub-micromolar IC50 (~0.08 - 0.11 µM) for analogs[5]Variable based on substitution[1]

Standardized Experimental Workflows (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes internal controls to verify that the observed phenotypic changes are directly caused by 4-MQ2C's specific mechanisms of action, rather than artifactual cytotoxicity.

Protocol A: In Vitro Immunomodulation & Wound Healing (Griess & Scratch Assays)

Purpose: To quantify the anti-inflammatory (NO reduction) and pro-resolving (cell migration) properties of 4-MQ2C.

  • Cell Culture & Synchronization: Seed RAW 264.7 macrophages (for NO assay) and 3T3 fibroblasts (for scratch assay) in 24-well plates. Causality Check: Serum-starve the 3T3 cells for 12 hours prior to the scratch. This synchronizes the cell cycle, ensuring that gap closure is a result of true migration rather than background proliferation.

  • Inflammatory Stimulation: Pre-treat RAW 264.7 cells with 4-MQ2C (10–100 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • NO Quantification (Griess Assay): Transfer 50 µL of the macrophage supernatant to a 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid). Incubate for 10 minutes in the dark and read absorbance at 540 nm. Self-Validation: Run an MTT viability assay on the remaining cells to prove that NO reduction is due to iNOS inhibition, not cell death.

  • Wound Healing Assessment: Create a linear scratch in the 3T3 monolayer using a sterile 200 µL pipette tip. Wash twice with PBS to remove debris. Treat with 4-MQ2C and image at 0h, 24h, and 48h using phase-contrast microscopy. Quantify gap area using ImageJ.

Protocol B: RAD51 Foci Formation Assay (DSB Repair Evaluation)

Purpose: To evaluate the efficacy of 4-MQ2C in blocking the Homologous Recombination (HR) DNA repair pathway in oncology models.

  • Cell Preparation & Damage Induction: Culture AID-expressing B-cell lymphoma cells (e.g., Ramos cells) alongside AID-negative control cells. Induce synchronized DNA double-strand breaks by exposing the cells to 2 Gy of ionizing radiation (IR).

  • Compound Treatment: Immediately post-irradiation, treat the cells with 4-MQ2C (1–50 µM) and incubate for 4 to 6 hours (the peak time for RAD51 recruitment to damaged DNA).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.2% Triton X-100. Causality Check: Proper permeabilization is critical to allow the RAD51 antibody to access the nucleus where HR occurs.

  • Immunofluorescence Staining: Block with 5% BSA, then incubate with primary anti-RAD51 and anti-γH2AX antibodies overnight at 4°C. (γH2AX serves as a marker for the DNA breaks themselves). Follow with fluorophore-conjugated secondary antibodies.

  • Confocal Microscopy & Quantification: Image the cells. Self-Validation: A successful HR blockade by 4-MQ2C will show high γH2AX foci (confirming breaks exist) but significantly reduced RAD51 foci (confirming repair proteins cannot assemble).

Workflow cluster_A Immunomodulation Assay cluster_B DNA Repair Assay Prep Compound Preparation Macrophage LPS-Stimulated Macrophages Prep->Macrophage Cancer AID+ B-Cells (Irradiated) Prep->Cancer Griess Griess Assay (NO Quantification) Macrophage->Griess Data Data Synthesis & IC50 Calculation Griess->Data Foci RAD51 Immunofluorescence (Foci Counting) Cancer->Foci Foci->Data

Figure 2: High-throughput screening workflow for validating the dual activities of 4-MQ2C.

References

  • Moura de Melo, L. F., Barbosa, J. d. S., Cordeiro, M. L. d. S., Aquino-Martins, V. G. d. Q., Silva, A. P. d., Paiva, W. d. S., Silveira, E. R., dos Santos, D. Y. A. C., Rocha, H. A. O., & Scortecci, K. C. (2023). "The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts." International Journal of Molecular Sciences, 24(21), 15885. URL:[Link]

  • Mills, G. B., et al. (2013). "Methods and compositions for the treatment of cancer and autoimmune diseases." US Patent Application 13/527,240.
  • Al-Suwaidan, I. A., et al. (2023). "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Molecules, 28(7), 2934. URL:[Link]

Sources

Foundational

Toxicity Profile and Pharmacological Evaluation of 4-Methylquinazoline-2-carboxamide in Animal Models

Executive Summary The pursuit of novel, non-toxic bioactive compounds has increasingly directed drug development professionals toward plant-derived secondary metabolites. 4-Methylquinazoline-2-carboxamide is a notable al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, non-toxic bioactive compounds has increasingly directed drug development professionals toward plant-derived secondary metabolites. 4-Methylquinazoline-2-carboxamide is a notable alkaloid recently identified and isolated from the leaf extracts of Coccoloba alnifolia[1]. Early-stage pharmacological profiling reveals a highly favorable toxicity profile characterized by an absence of in vitro cytotoxicity and significant in vivo protective efficacy against oxidative stress[2][3].

This technical guide synthesizes the current toxicological data, mechanistic pathways, and standardized experimental protocols for evaluating 4-Methylquinazoline-2-carboxamide. It is designed to provide researchers with a self-validating framework for integrating this compound into preclinical screening pipelines.

Chemical Isolation and Structural Annotation

The identification of 4-Methylquinazoline-2-carboxamide relies on advanced metabolomic profiling. The compound is predominantly localized in the butanol fraction (BF) of Coccoloba alnifolia aqueous extracts[2].

Mechanistic Rationale for Partitioning: Butanol partitioning is specifically employed because its semi-polar nature efficiently isolates intermediate-polarity alkaloids and flavonoids while excluding highly polar inert sugars and non-polar waxes.

Following partitioning, MS/MS mass spectrometry coupled with Global Natural Products Social Molecular Networking (GNPS) is utilized for structural annotation[2]. GNPS networking reveals that 4-Methylquinazoline-2-carboxamide (m/z 189.14) interacts structurally and functionally with co-metabolites such as tryptamine and vitexin[1][2]. This synergistic clustering is critical, as it suggests that the compound's low toxicity and high efficacy may be partially mediated by its interactions within a broader phytochemical matrix.

G A Coccoloba alnifolia Leaf Extract B Butanol Fraction (BF) Partitioning A->B Solvent Extraction C 4-Methylquinazoline-2-carboxamide (Alkaloid Isolation) B->C MS/MS & GNPS D In Vitro Models (RAW 264.7, 3T3) C->D Assayed in E In Vivo Models (C. elegans, T. molitor) C->E Assayed in F NO & ROS Reduction (Non-cytotoxic) D->F Outcome G Lifespan Extension & Oxidative Protection E->G Outcome

Extraction, identification, and toxicity profiling workflow of 4-Methylquinazoline-2-carboxamide.

In Vitro Cytotoxicity Profiling

Before advancing to animal models, 4-Methylquinazoline-2-carboxamide fractions were rigorously tested against mammalian cell lines to establish a baseline safety threshold.

  • Macrophage Models (RAW 264.7): Assays utilizing murine macrophages demonstrated that concentrations up to 500 µg/mL did not display cytotoxicity[4]. Instead of inducing cell death, the compound significantly reduced Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production, indicating an immunomodulatory rather than a cytotoxic mechanism[2].

  • Fibroblast Models (3T3): In 3T3 fibroblast cell lines, the compound maintained cell viability and actively promoted cell migration, which is a critical marker for wound-healing applications[1]. Furthermore, it provided robust protection against CuSO4-induced oxidative stress[5].

Data Presentation: In Vitro Viability
Cell LineCompound FractionConcentration TestedCytotoxicity ObservedKey Pharmacological Effect
RAW 264.7Butanol Fraction (BF)100 - 500 µg/mLNone (>95% Viability)Dose-dependent NO and ROS reduction[2][4].
3T3 FibroblastsAqueous/Ethanolic100 - 500 µg/mLNone (>95% Viability)Enhanced cell migration; CuSO4 stress protection[1][5].

In Vivo Toxicity and Protective Efficacy

To validate the in vitro safety profile, researchers employed highly conserved invertebrate in vivo models. These models bridge the gap between cellular assays and complex mammalian systems, providing rapid, high-throughput toxicological data.

Caenorhabditis elegans Model

C. elegans is a premier model for developmental toxicity and aging due to its fully mapped genome and conserved stress-response pathways.

  • Developmental Toxicity: Exposure to fractions containing 4-Methylquinazoline-2-carboxamide exhibited zero toxic effects on nematode development or fecundity[3].

  • Lifespan Extension: When subjected to oxidative stress via tert-butyl hydroperoxide (t-BOOH), the treated cohorts demonstrated a remarkable lifespan extension ranging from 28% to 41.3% compared to untreated controls[3].

Tenebrio molitor Larvae Model

Tenebrio molitor (mealworm) larvae are increasingly utilized to assess systemic toxicity and heavy metal-induced oxidative damage.

  • Systemic Toxicity: The compound proved non-toxic to the larvae under standard physiological conditions[5][6].

  • Protective Efficacy: When exposed to lethal doses of CuSO4, larvae pre-treated with the compound exhibited an 80% survival rate, driven by the compound's high metal-chelating activity (up to 78.6% for Copper)[5][6].

Data Presentation: In Vivo Toxicity & Efficacy
Animal ModelStressor AgentPhenotypic OutcomeSurvival / Lifespan Impact
C. eleganst-BOOHNormal development, no fecundity loss+28% to +41.3% lifespan extension[3].
T. molitorCuSO4Normal physiology, high metal chelation80% survival rate under lethal stress[5].

Standardized Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They include built-in causality checks to prevent false positives in toxicity screening.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay) in RAW 264.7

Causality Rationale: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This specifically quantifies mitochondrial metabolic rate as a proxy for cell viability, ensuring that non-lethal metabolic suppression is accurately detected.

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Aspirate media and apply 4-Methylquinazoline-2-carboxamide fractions at concentrations of 100, 250, and 500 µg/mL.

    • Self-Validation Step: Include a vehicle control (e.g., 0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 1% Triton X-100) to validate assay sensitivity to cell death.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Discard the supernatant and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol B: In Vivo Toxicity and Lifespan Assay in C. elegans

Causality Rationale: Age-synchronized L4 stage nematodes are utilized because their post-developmental somatic cells are post-mitotic. This allows researchers to isolate the compound's effects on organismal aging and stress resistance without confounding variables from cellular proliferation or developmental toxicity.

  • Synchronization: Synchronize wild-type C. elegans (N2 strain) by bleaching gravid hermaphrodites. Plate eggs on NGM (Nematode Growth Media) seeded with E. coli OP50.

  • Maturation: Incubate at 20°C until nematodes reach the L4 larval stage (approximately 48 hours).

  • Compound Exposure: Transfer 30-50 L4 nematodes to NGM plates containing 4-Methylquinazoline-2-carboxamide fractions (e.g., 1 mg/mL and 10 mg/mL).

    • Self-Validation Step: Utilize 5-fluoro-2'-deoxyuridine (FUdR) to prevent progeny hatching, ensuring that the survival count strictly reflects the original synchronized cohort.

  • Stress Induction (Optional): To test protective efficacy, expose the cohort to 5 mM t-BOOH.

  • Scoring: Score survival daily by gently probing nematodes with a platinum wire. Nematodes that fail to respond to touch are scored as dead.

  • Statistical Analysis: Generate Kaplan-Meier survival curves and evaluate significance using the Log-rank test.

Conclusion & Translational Outlook

The current toxicological data positions 4-Methylquinazoline-2-carboxamide as a highly promising, non-cytotoxic bioactive compound. Its ability to modulate ROS and NO production without inducing cellular apoptosis in mammalian lines, combined with its profound lifespan-extending and metal-chelating properties in invertebrate in vivo models, makes it an excellent candidate for further preclinical development. Future translational efforts should focus on isolated pharmacokinetic profiling in murine models to establish systemic bioavailability and definitive LD50 metrics.

References

  • The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts. MDPI. Available at: [Link]

  • The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts. PubMed Central (PMC). Available at:[Link]

  • Coccoloba alnifolia Leaf Extract as a Potential Antioxidant Molecule Using In Vitro and In Vivo Assays. PubMed. Available at: [Link]

  • Verônica Giuliani de Queiroz Aquino-Martins's research works. ResearchGate. Available at:[Link]

  • In vivo antioxidant activity of C. alnifolia extracts using the C. elegans model. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 4-Methylquinazoline-2-carboxamide

Application Note: Step-by-Step Synthesis Route for 4-Methylquinazoline-2-carboxamide Executive Summary The quinazoline-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Route for 4-Methylquinazoline-2-carboxamide

Executive Summary

The quinazoline-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structural motif in highly selective PET radiotracers for matrix metalloproteinase-13 (MMP-13) imaging[1], potent translocator protein (TSPO) ligands[2], and AcrB efflux pump inhibitors designed to reverse bacterial multidrug resistance[3]. This application note details a highly optimized, three-step synthetic route to 4-Methylquinazoline-2-carboxamide starting from commercially available 2-aminoacetophenone.

Strategic Retrosynthesis & Pathway Selection

While several pathways exist to construct the quinazoline core (such as the cyclization of 2-aminobenzonitriles or the use of highly toxic chloroacetonitrile/HCl gas), we have selected a three-step sequence utilizing ethyl oxalyl chloride and ammonium acetate . This route is prioritized for three reasons:

  • Safety & Scalability: It avoids the use of gaseous HCl and highly toxic phosphorus oxychloride (POCl₃).

  • Regiocontrol: The stepwise N-acylation followed by cyclocondensation ensures exclusive formation of the 2-carboxylate intermediate without competing side reactions.

  • Self-Purifying Steps: The final amidation step leverages differential solubility, allowing the target compound to precipitate directly from the reaction matrix, bypassing the need for time-consuming column chromatography.

Synthetic Workflow Visualization

SynthesisRoute SM Starting Material 2-Aminoacetophenone Int1 Intermediate 1 Ethyl 2-((2-acetylphenyl)amino) -2-oxoacetate SM->Int1 Ethyl oxalyl chloride Et3N, DCM, 0 °C -> RT Int2 Intermediate 2 Ethyl 4-methylquinazoline -2-carboxylate Int1->Int2 NH4OAc, AcOH Reflux (110 °C), 6 h Prod Final Product 4-Methylquinazoline -2-carboxamide Int2->Prod 7N NH3 in MeOH Sealed tube, RT, 12 h

Fig 1: Three-step synthetic workflow for 4-Methylquinazoline-2-carboxamide.

Validated Experimental Protocols & Mechanistic Insights

Phase 1: N-Acylation to Ethyl 2-((2-acetylphenyl)amino)-2-oxoacetate
  • Mechanistic Insight: The nucleophilic primary amine of 2-aminoacetophenone attacks the highly electrophilic acyl chloride of ethyl oxalyl chloride. Triethylamine (Et₃N) is employed as an acid scavenger to neutralize the HCl byproduct. Without Et₃N, the generated HCl would protonate the starting aniline, rendering it non-nucleophilic and stalling the reaction.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 2-aminoacetophenone (1.0 equiv, 10.0 mmol) and dry dichloromethane (DCM, 30 mL) under an argon atmosphere.

    • Add triethylamine (1.5 equiv, 15.0 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

    • Add ethyl oxalyl chloride (1.2 equiv, 12.0 mmol) dropwise over 15 minutes. Field Note: Dropwise addition at 0 °C is critical to dissipate the exothermic heat of reaction and suppress the formation of di-acylated byproducts.

    • Remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a yellow oil/solid.

Phase 2: Cyclocondensation to Ethyl 4-methylquinazoline-2-carboxylate
  • Mechanistic Insight: Ammonium acetate (NH₄OAc) serves as a mild, controllable ammonia surrogate. In the presence of glacial acetic acid, the liberated ammonia condenses with the ketone carbonyl of the acetophenone moiety to form a transient ketimine. This intermediate undergoes rapid intramolecular nucleophilic attack onto the oxamate carbonyl, followed by dehydration, to yield the fully aromatized quinazoline core.

  • Protocol:

    • Dissolve the crude Intermediate 1 (1.0 equiv) in glacial acetic acid (25 mL).

    • Add ammonium acetate (5.0 equiv, 50.0 mmol) in one portion.

    • Attach a reflux condenser and heat the mixture to 110 °C for 6–8 hours. Field Note: The reaction generates water during aromatization. Glacial acetic acid acts as an excellent solvent here because it tolerates moisture while maintaining the acidic environment necessary to drive imine formation.

    • Workup: Cool the mixture to room temperature and slowly pour it into crushed ice (100 g). Carefully neutralize the acidic solution to pH ~7 using concentrated aqueous ammonia. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol to afford Intermediate 2.

Phase 3: Aminolysis to 4-Methylquinazoline-2-carboxamide
  • Mechanistic Insight: The ethyl ester at the C2 position of the quinazoline ring is highly activated toward nucleophilic acyl substitution due to the strong electron-withdrawing effect of the adjacent pyrimidine-like nitrogens. A large excess of ammonia drives the equilibrium forward, displacing the methoxide/ethoxide leaving group.

  • Protocol:

    • Suspend Intermediate 2 (1.0 equiv, 5.0 mmol) in a solution of 7N Ammonia in Methanol (15 mL).

    • Seal the reaction vessel tightly. Field Note: A sealed tube is mandatory. It prevents the escape of volatile ammonia gas, ensuring the effective concentration of the nucleophile remains high throughout the reaction.

    • Stir vigorously at room temperature for 12–16 hours.

    • Workup: As the reaction progresses, the highly polar product (4-methylquinazoline-2-carboxamide) will precipitate out of the methanolic solution. Filter the resulting suspension, wash the filter cake with ice-cold methanol (2 × 5 mL), and dry under high vacuum to afford the final product as an off-white solid.

Quantitative Data & Spectroscopic Characterization

The following table summarizes the expected quantitative outcomes and key proton NMR diagnostic signals used to validate the success of each synthetic step[4].

CompoundStepAppearanceExpected YieldKey ¹H NMR Signals (CDCl₃ / DMSO-d₆)
Intermediate 1 (Ethyl 2-((2-acetylphenyl)amino)-2-oxoacetate)1Yellow oil to low-melting solid88 – 92%δ 12.50 (s, 1H, NH), 4.42 (q, 2H, CH₂), 2.65 (s, 3H, CH₃)
Intermediate 2 (Ethyl 4-methylquinazoline-2-carboxylate)2Light yellow crystalline solid75 – 82%δ 8.27 (d, 1H, Ar-H), 4.62 (q, 2H, CH₂), 3.09 (s, 3H, CH₃)
Final Product (4-Methylquinazoline-2-carboxamide)3Off-white amorphous solid85 – 90%δ 8.20 (br s, 1H, NH), 7.85 (br s, 1H, NH), 2.95 (s, 3H, CH₃)

Sources

Application

Application Notes and Protocols for 4-Methylquinazoline-2-carboxamide in Oncology Drug Discovery

Introduction: The Emergence of 4-Methylquinazoline-2-carboxamide as a Privileged Scaffold in Oncology The quinazoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of 4-Methylquinazoline-2-carboxamide as a Privileged Scaffold in Oncology

The quinazoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational anti-cancer agents.[1][2] Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of inhibitory activity against a range of oncologically relevant targets.[3] This document focuses on a specific derivative, 4-Methylquinazoline-2-carboxamide, a compound of significant interest for its potential as a multi-targeting agent in cancer therapy.

Recent research has highlighted the potential of 4-methyl quinazoline derivatives as potent inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway and Histone Deacetylases (HDACs).[4][5] The dual inhibition of these two critical pathways represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy in a variety of malignancies.[6][7][8] This guide provides a comprehensive overview of the potential applications of a representative 4-Methylquinazoline-2-carboxamide, hereafter designated as MQC-123 , in oncology drug discovery, complete with detailed experimental protocols for its characterization.

PART 1: Unraveling the Mechanism of Action of MQC-123

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Cell Proliferation and Survival

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[10]

HDACs: Epigenetic Regulators and Key Players in Oncogenesis

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[11] Overexpression of certain HDACs is observed in many cancers and is associated with uncontrolled cell proliferation and survival.[6]

MQC-123: A Hypothetical Dual PI3K/HDAC Inhibitor

Based on the emerging literature for 4-methyl quinazoline derivatives, we hypothesize that MQC-123 acts as a dual inhibitor of PI3K and HDAC.[4][5] This dual-action mechanism is expected to provide a synergistic anti-cancer effect by simultaneously blocking a key survival signaling pathway and reactivating the expression of tumor suppressor genes.

PI3K_HDAC_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MQC123_PI3K MQC-123 MQC123_PI3K->PI3K inhibits HDAC HDAC Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Histones_A Acetylated Histones (Active Chromatin) Histones_A->Histones_D deacetylates TSG_expr Tumor Suppressor Gene Expression Histones_A->TSG_expr TSG_repr Tumor Suppressor Gene Repression Histones_D->TSG_repr MQC123_HDAC MQC-123 MQC123_HDAC->HDAC inhibits

Figure 1: Proposed dual mechanism of action for MQC-123.

PART 2: In Vitro Characterization of MQC-123

The following protocols are designed to characterize the in vitro anti-cancer activity of MQC-123.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of MQC-123 on cancer cell lines.[2][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MQC-123 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of MQC-123 in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of MQC-123 that inhibits cell growth by 50%).

Illustrative Data:

Cell LineMQC-123 IC50 (µM)
MCF-70.5
HCT1160.8
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol assesses the effect of MQC-123 on the phosphorylation status of Akt, a key downstream effector of PI3K.[9][10][14]

Materials:

  • Cancer cells treated with MQC-123

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with MQC-123 for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (GAPDH).

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with MQC-123 (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Pathway Inhibition Confirmed analysis->end

Figure 2: Western Blot experimental workflow.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of MQC-123 on cell cycle progression.[15][16][17]

Materials:

  • Cancer cells treated with MQC-123

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with MQC-123 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

PART 3: In Vivo Evaluation of MQC-123

Protocol 4: Murine Xenograft Tumor Model

This protocol evaluates the in vivo anti-tumor efficacy of MQC-123 in an immunodeficient mouse model.[18][19][20]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line (e.g., HCT116)

  • Matrigel

  • MQC-123 formulation for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer MQC-123 (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Protocol 5: Pharmacokinetic (PK) Study in Mice

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of MQC-123 in mice.[21][22][23]

Materials:

  • Mice (e.g., CD-1 or C57BL/6)

  • MQC-123 formulation for administration (intravenous and oral)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Compound Administration: Administer a single dose of MQC-123 to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of MQC-123 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

PART 4: Exploring Other Potential Applications

The versatile quinazoline scaffold suggests that MQC-123 may have other anti-cancer activities beyond PI3K/HDAC inhibition.

Tubulin Polymerization Inhibition

Several quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest.[24] An in vitro tubulin polymerization assay can be performed to investigate this potential mechanism.[25][26][27] This assay typically measures the light scattering or fluorescence enhancement as tubulin polymerizes into microtubules.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with BRCA1/2 mutations.[28] Quinazolinone derivatives have been reported as PARP-1 inhibitors.[29][30][31][32] The inhibitory activity of MQC-123 against PARP-1 can be assessed using commercially available enzymatic assays.

Conclusion

The 4-Methylquinazoline-2-carboxamide scaffold, represented here by the hypothetical compound MQC-123, holds significant promise for the development of novel, multi-targeted anti-cancer agents. The detailed protocols provided in this guide offer a robust framework for the in vitro and in vivo characterization of such compounds, enabling researchers to thoroughly investigate their mechanism of action, efficacy, and pharmacokinetic properties. Further exploration of this chemical class is warranted to unlock its full therapeutic potential in the fight against cancer.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Zhang, J., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Castellano, S., et al. (2012). Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. Journal of Medicinal Chemistry, 55(9), 4506-10. [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992-7014. [Link]

  • Li, L., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (91), 51934. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Gkaragkouni, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935. [Link]

  • Dai, Y., et al. (2023). Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo. Frontiers in Oncology, 13, 1269371. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(21), 7247. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Anwar, M. M., et al. (2019). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 24(13), 2413. [Link]

  • Jordan, M. A., & Wilson, L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (86), 51498. [Link]

  • Kobayashi, S. (2025, February 25). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]

  • Jackman, A. L., et al. (1991). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. British journal of cancer, 63(3), 329–336. [Link]

  • Li, H., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic chemistry, 105, 104394. [Link]

  • Zhang, Y., et al. (2021). A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. Frontiers in Pharmacology, 12, 686145. [Link]

  • BioRxiv. (2024, February 9). and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in. [Link]

  • Li, Y., et al. (2026, February 15). HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions. European Journal of Medicinal Chemistry. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2023). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 4(1), 102029. [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992-7014. [Link]

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  • Li, C., et al. (2022). A Dual PI3K/HDAC Inhibitor Induces Immunogenic Ferroptosis to Potentiate Cancer Immune Checkpoint Therapy. Cancer research, 82(2), 281–294. [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Verma, S., et al. (2020). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. RSC Advances, 10(54), 32415-32428. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC advances, 11(36), 22179–22192. [Link]

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  • Li, H., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(21), 14816-14837. [Link]

  • de Paula, M. T. A., et al. (2026, January 12). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Molecules. [Link]

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  • Ramadan, S. K., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(54), 32415-32428. [Link]

Sources

Method

In Vivo Dosing Protocols for 4-Methylquinazoline-2-carboxamide: A Preclinical Application Guide

Executive Summary & Pharmacological Context As a Senior Application Scientist, I have designed this protocol to bridge the critical gap between in vitro target validation and in vivo efficacy. 4-Methylquinazoline-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I have designed this protocol to bridge the critical gap between in vitro target validation and in vivo efficacy. 4-Methylquinazoline-2-carboxamide (4-MQC) is a versatile small molecule. While it has been identified as a naturally occurring alkaloid with immunomodulatory and antioxidant properties[1], its primary utility in preclinical drug development stems from its synthetic application as a targeted inhibitor. The quinazoline-2-carboxamide scaffold is heavily utilized in oncology to inhibit double-strand break (DSB) repair pathways (inducing synthetic lethality in HR-deficient tumors)[2], and in infectious diseases to block bacterial multidrug efflux pumps like AcrB[3].

However, like many quinazoline derivatives, 4-MQC exhibits high lipophilicity and poor aqueous solubility. A poorly formulated suspension will yield erratic pharmacokinetics (PK), rendering your pharmacodynamic (PD) data uninterpretable. This guide provides a self-validating, step-by-step methodology for the formulation, dosing, and downstream analysis of 4-MQC in murine models.

MOA DNA_Dam DNA Damage (SSBs) Target DSB Repair / PARP Enzyme Complex DNA_Dam->Target Recruits DSB Unrepaired DSBs (Replication Fork Collapse) Target->DSB Accumulation MQC 4-Methylquinazoline- 2-carboxamide MQC->Target Inhibits Death Synthetic Lethality (Tumor Cell Apoptosis) DSB->Death + BRCA BRCA1/2 Deficiency (HR Repair Blocked) BRCA->Death +

Figure 1: Mechanism of action for 4-Methylquinazoline-2-carboxamide inducing synthetic lethality.

Physicochemical Profiling & Formulation Strategy

The fundamental rule of in vivo pharmacology is that exposure drives efficacy . If 4-MQC precipitates upon injection, it forms a depot in the peritoneal cavity or gastrointestinal tract, drastically lowering the maximum serum concentration ( Cmax​ ) and artificially prolonging the apparent half-life ( t1/2​ ). To prevent this, we utilize a multi-component co-solvent system.

Table 1: Standard Formulation Composition and Mechanistic Causality
ReagentVolume %Function & Causality
DMSO 10%Primary solvent; disrupts the highly stable crystal lattice of the quinazoline ring.
PEG300 40%Co-solvent; maintains thermodynamic solubility as the drug transitions into aqueous phases.
Tween-80 5%Non-ionic surfactant; forms micelles to prevent precipitation upon contact with physiological fluids.
0.9% Saline 45%Aqueous vehicle; ensures isotonicity to prevent injection-site necrosis and animal distress.

Step-by-Step In Vivo Dosing Protocol

This protocol is optimized for Intraperitoneal (IP) administration in early-stage xenograft models (e.g., BALB/c nude mice). IP dosing is preferred over Oral (PO) gavage for initial tool compound validation because it bypasses the harsh gastric environment and first-pass hepatic metabolism, ensuring reliable systemic exposure.

Phase A: Dose Preparation (Self-Validating Workflow)
  • Weighing: Accurately weigh the required mass of 4-MQC powder into a sterile glass vial. (Target dose: 10–50 mg/kg).

  • Primary Solvation: Add the calculated volume of DMSO (10%) . Vortex aggressively for 2–3 minutes.

    • Self-Validation Checkpoint: The solution must be optically clear. If cloudy, warm the vial in a 37°C water bath. Do not proceed until the crystal lattice is fully broken.

  • Co-Solvent Addition: Add PEG300 (40%) and vortex for 1 minute.

  • Surfactant Addition: Add Tween-80 (5%) and vortex for 1 minute.

  • Aqueous Phase Integration: Add 0.9% Saline (45%) dropwise while continuously vortexing.

    • Causality Note: Rapid addition of saline causes localized supersaturation, forcing the hydrophobic quinazoline core to crash out of solution. Dropwise addition allows the Tween-80 micelles to encapsulate the drug dynamically.

    • Self-Validation Checkpoint: Hold the final formulation against a light box. The presence of a "milky" swirl indicates micro-precipitation. If this occurs, the batch must be discarded.

Phase B: Animal Administration
  • Restraint & Positioning: Secure the mouse, exposing the ventral abdomen. Tilt the animal slightly head-down to allow abdominal organs to shift cranially, preventing accidental intestinal puncture.

  • Injection: Using a 27G needle, inject the formulation into the lower right quadrant of the abdomen.

  • Volume Limits: Do not exceed a dosing volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse) to prevent peritoneal distension and altered absorption kinetics.

Workflow Step1 1. Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Step2 2. In Vivo Dosing 10-50 mg/kg (IP or PO) Daily for 21-28 Days Step1->Step2 Step3 3. PK Sampling Plasma Collection at 0.5, 1, 2, 4, 8, 24h Step2->Step3 Step4 4. PD & Efficacy Tumor Volume Tracking & Biomarker Assay (ELISA) Step3->Step4

Figure 2: Step-by-step in vivo dosing and pharmacodynamic sampling workflow.

Pharmacokinetics (PK) & Pharmacodynamics (PD) Sampling Strategy

To prove that 4-MQC is driving the observed phenotypic changes (e.g., tumor regression), you must establish a direct temporal correlation between blood concentration and target engagement within the tumor tissue.

Table 2: Recommended PK/PD Sampling Schedule
TimepointSample TypeMechanistic Purpose
Pre-dose BloodEstablishes baseline endogenous biomarker levels.
0.5 h BloodCaptures the expected Cmax​ (peak absorption). Critical for assessing acute toxicity.
2.0 h Blood / TumorAssesses tissue distribution and peak target engagement (e.g., maximum target inhibition).
8.0 h BloodDetermines the clearance rate and half-life ( t1/2​ ).
24.0 h Blood / TumorEvaluates trough concentration ( Ctrough​ ) to ensure sustained target inhibition before the next dose.
Tissue Harvest (Self-Validating Checkpoint)

When harvesting tumors at the 2.0 h and 24.0 h marks for PD analysis (e.g., measuring PARylation or DNA damage markers via Western Blot/ELISA), snap-freezing in liquid nitrogen must occur within 60 seconds of excision .

  • Causality Note: Phosphorylation and PARylation states are highly labile. Delayed freezing allows endogenous phosphatases and Poly(ADP-ribose) glycohydrolase (PARG) to degrade the PD biomarkers ex vivo, leading to false-negative target engagement data.

References

  • Title: Methods and compositions for the treatment of cancer and autoimmune diseases Source: Google Patents[2] URL:

  • Title: Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance Source: Bioorganic Chemistry / PubMed[3] URL: [Link]

  • Title: The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts Source: International Journal of Molecular Sciences / PMC[1] URL: [Link]

Sources

Application

How to synthesize 4-Methylquinazoline-2-carboxamide from commercially available precursors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 4-Methylquinazoline-2-carboxamide is a nitrogenous heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-Methylquinazoline-2-carboxamide is a nitrogenous heterocyclic alkaloid with structural significance in medicinal chemistry. Naturally identified in the leaf extracts of Coccoloba alnifolia[1], this compound and its derivatives have demonstrated notable antioxidant and immunomodulatory potential[2]. To facilitate high-throughput screening and derivative synthesis in drug discovery, accessing this scaffold de novo from commercially available, inexpensive precursors is highly advantageous.

This application note details a robust, self-validating three-step synthetic workflow to produce 4-methylquinazoline-2-carboxamide starting from 2-aminoacetophenone.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a reliable synthetic route requires understanding the causality behind each transformation. We construct the quinazoline core using a convergent approach:

  • N-Acylation: The primary amine of 2-aminoacetophenone is reacted with ethyl oxalyl chloride[3]. Triethylamine (Et₃N) is strictly required as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline nitrogen. This installs the requisite two-carbon unit that will become C2 of the quinazoline ring.

  • Paal-Knorr Type Cyclization: The intermediate contains both a ketone and an oxamate group. Glacial acetic acid is selected as the solvent because it provides the mild acidic catalysis necessary for imine formation. Ammonium acetate serves as a high-boiling nitrogen source. Ammonia condenses with the ketone to form an imine, which subsequently undergoes intramolecular nucleophilic attack on the amide carbonyl. Subsequent dehydration yields the fully aromatized ethyl 4-methylquinazoline-2-carboxylate[4].

  • Aminolysis: The ethyl ester is converted to the primary carboxamide via treatment with methanolic ammonia. The robust quinazoline core remains intact under these mild basic conditions.

Synthetic Workflow

SyntheticWorkflow A 2-Aminoacetophenone (Starting Material) B Ethyl Oxalyl Chloride (Acylating Agent) C N-Acylation (DCM, Et3N, 0°C to RT) D Ethyl 2-((2-acetylphenyl)amino)-2-oxoacetate (Intermediate 1) C->D F Cyclization & Dehydration (AcOH, Reflux, 110°C) D->F E Ammonium Acetate (Nitrogen Source) E->F G Ethyl 4-methylquinazoline-2-carboxylate (Intermediate 2) F->G I Amidation (MeOH, RT) G->I H Ammonia in Methanol (Aminolysis) H->I J 4-Methylquinazoline-2-carboxamide (Target Product) I->J AB AB AB->C

Synthetic workflow for 4-Methylquinazoline-2-carboxamide from commercial precursors.

Materials and Reagents

Reagent / MaterialRole in SynthesisCAS NumberEquivalents
2-Aminoacetophenone Starting Material551-93-91.0 eq
Ethyl oxalyl chloride Acylating Agent4755-77-51.2 eq
Triethylamine (Et₃N) Acid Scavenger / Base121-44-81.5 eq
Ammonium acetate Nitrogen Source631-61-810.0 eq
Ammonia (7N in Methanol) Aminolysis Reagent7664-41-7Excess
Dichloromethane (DCM) Solvent (Step 1)75-09-2-
Glacial Acetic Acid Solvent / Catalyst (Step 2)64-19-7-

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-((2-acetylphenyl)amino)-2-oxoacetate
  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-aminoacetophenone (10.0 mmol) and Et₃N (15.0 mmol) in anhydrous DCM (30 mL).

  • Addition: Cool the mixture to 0 °C using an ice-water bath. Add ethyl oxalyl chloride (12.0 mmol) dropwise over 15 minutes via syringe to control the exothermic acylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform TLC (3:1 Hexane:EtOAc). The UV-active starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a new spot ( Rf​≈0.3 ). ¹H NMR will confirm the presence of the ethyl ester (quartet at ~4.4 ppm, triplet at ~1.4 ppm).

Step 2: Synthesis of Ethyl 4-methylquinazoline-2-carboxylate
  • Preparation: Dissolve the crude intermediate from Step 1 in glacial acetic acid (25 mL).

  • Addition: Add ammonium acetate (100 mmol, 10 eq). A large excess is required to drive the equilibrium of the imine condensation forward.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 6–8 hours.

  • Workup: Cool the reaction to room temperature and slowly pour it into crushed ice (100 g). Neutralize the acidic solution carefully with aqueous ammonia (28%) until pH 7-8 is reached. A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.

  • Self-Validation Checkpoint: ¹H NMR validation is critical here. The acetyl methyl singlet (typically ~2.6 ppm) from the starting material must disappear, replaced by a new aromatic methyl singlet shifted downfield (~2.9 ppm) due to the electron-deficient pyrimidine ring[4]. The amide NH proton will also be absent.

Step 3: Synthesis of 4-Methylquinazoline-2-carboxamide
  • Preparation: Transfer the ethyl 4-methylquinazoline-2-carboxylate (approx. 5.0 mmol) into a heavy-walled sealed tube or pressure flask.

  • Aminolysis: Add 7N Ammonia in Methanol (15 mL). Seal the vessel tightly.

  • Reaction: Stir the mixture at room temperature for 16 hours. (Gentle heating to 40 °C can be applied if TLC indicates sluggish conversion).

  • Workup: Vent the flask carefully in a fume hood. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure target compound.

  • Self-Validation Checkpoint: LC-MS must confirm the exact mass [M+H]+=188.08 . ¹H NMR will show the complete disappearance of the ethyl ester signals and the emergence of two broad singlets (~7.80 and 8.10 ppm) corresponding to the primary amide NH₂ protons.

Quantitative Data & Yield Analysis

Reaction StepTarget Intermediate / ProductExpected YieldReaction TimeExpected Purity (LC-MS)
Step 1 Ethyl 2-((2-acetylphenyl)amino)-2-oxoacetate85 - 92%2 hours> 95% (Crude)
Step 2 Ethyl 4-methylquinazoline-2-carboxylate65 - 75%6 - 8 hours> 90% (After precipitation)
Step 3 4-Methylquinazoline-2-carboxamide80 - 88%16 hours> 98% (After recrystallization)

References

  • de Melo, L. F. M., et al. "The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts." International Journal of Molecular Sciences, vol. 24, no. 21, 2023, p. 15885. URL: [Link]

  • Liu, Shan, et al. "Rh(III)-Catalyzed Tandem Reaction Access to (Quinazolin-2-yl)methanone Derivatives from 2,1-Benzisoxazoles and α-Azido Ketones." The Journal of Organic Chemistry, 2022. URL: [Link]

Sources

Method

Advanced Cell Viability and Cytotoxicity Assay Protocols for 4-Methylquinazoline-2-carboxamide

Introduction & Mechanistic Rationale 4-Methylquinazoline-2-carboxamide is a highly versatile compound that occupies a unique intersection between pharmacognosy and synthetic drug development. In natural product research,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Methylquinazoline-2-carboxamide is a highly versatile compound that occupies a unique intersection between pharmacognosy and synthetic drug development. In natural product research, it has been identified as a bioactive alkaloid within the butanol fraction of Coccoloba alnifolia leaf extracts, where it demonstrates significant antioxidant capacity and promotes fibroblast cell migration[1]. Conversely, in the realm of synthetic pharmacology, it is investigated as a targeted inhibitor—specifically modulating pathways such as Activation-Induced Cytidine Deaminase (AID)—for the treatment of autoimmune disorders and B-cell malignancies like primary Chronic Lymphocytic Leukemia (CLL)[2].

Because its application ranges from promoting wound healing (which requires establishing a non-cytotoxic therapeutic window)[1] to inducing targeted apoptosis in malignant cells[2], researchers must utilize highly specific, context-dependent cell viability assays.

This guide outlines two orthogonal, self-validating protocols:

  • The MTT Reductase Assay: Optimized for adherent fibroblasts (e.g., NIH/3T3) to establish non-toxic baselines for wound healing studies.

  • The ATP Luminescence Assay: Optimized for delicate suspension cells (e.g., primary CLL) to measure dose-dependent cytotoxicity without the risk of cell loss during washing steps.

Mechanism Compound 4-Methylquinazoline-2-carboxamide Target1 Antioxidant Activity (ROS Scavenging) Compound->Target1 Phytochemical context Target2 AID Inhibition (Targeted Therapy) Compound->Target2 Pharmacological context Effect1 Reduced Oxidative Stress (Fibroblasts) Target1->Effect1 Effect2 Genomic Stability (B-cell / CLL models) Target2->Effect2 Outcome1 Enhanced Cell Migration & Wound Healing Effect1->Outcome1 Outcome2 Modulation of Cell Viability & Apoptosis Effect2->Outcome2

Fig 1: Dual mechanistic pathways of 4-Methylquinazoline-2-carboxamide in different cell models.

Experimental Preparation

Compound Solubilization: 4-Methylquinazoline-2-carboxamide should be dissolved in high-purity, sterile DMSO to create a concentrated stock (e.g., 50 mg/mL). Causality Check: To prevent solvent-induced cytotoxicity from confounding your viability data, ensure that the final concentration of DMSO in the cell culture media never exceeds 0.1% (v/v) across all test and control wells.

Protocol 1: MTT Viability Assay for Adherent Fibroblasts

Objective: To determine the maximum non-toxic concentration of 4-Methylquinazoline-2-carboxamide (up to 500 µg/mL) in NIH/3T3 cells prior to downstream migration assays[1]. Mechanism: Viable cells internalize the water-soluble MTT reagent, and active mitochondrial succinate dehydrogenase enzymes reduce it into insoluble purple formazan crystals.

Step-by-Step Methodology:
  • Cell Seeding: Seed NIH/3T3 cells at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a flat-bottom 96-well plate.

    • Expert Insight (Trustworthiness): Fill the outermost perimeter wells of the plate with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" (media evaporation), which can artificially concentrate salts and alter metabolic rates in the outer wells.

  • Attachment: Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Carefully aspirate the media. Add 100 µL of fresh media containing 4-Methylquinazoline-2-carboxamide at varying concentrations (e.g., 0, 10, 50, 100, 250, 500 µg/mL).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a "blank" well (media + drug, but no cells) to correct for any intrinsic light absorbance by the compound itself.

  • MTT Incubation: After 24 to 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol 2: ATP Luminescence Assay for Suspension Cells

Objective: To assess the cytotoxic efficacy and establish the IC₅₀ of 4-Methylquinazoline-2-carboxamide in primary human CLL suspension models[2]. Mechanism: Suspension cells are easily aspirated and lost during the washing steps of colorimetric assays. ATP luminescence is a homogeneous "add-mix-measure" assay that lyses cells and utilizes the luciferase enzyme to measure total intracellular ATP—a highly sensitive, direct proxy for metabolic viability.

Step-by-Step Methodology:
  • Cell Seeding: Seed primary CLL cells at 5×104 cells/well in 50 µL of RPMI-1640 (supplemented with 10% FBS) in an opaque white 96-well plate.

    • Expert Insight (Causality): White plates reflect luminescent signals, maximizing sensitivity for primary cells with lower basal ATP levels. Clear plates cause optical crosstalk between wells, and black plates quench the signal.

  • Treatment: Add 50 µL of 2X concentrated 4-Methylquinazoline-2-carboxamide to achieve the final desired concentrations. Incubate for 48 to 72 hours at 37°C.

  • Thermal Equilibration: Remove the plate and the ATP assay reagent (e.g., CellTiter-Glo®) from the incubator/fridge and equilibrate to room temperature for 30 minutes.

    • Expert Insight (Causality): Luciferase enzyme kinetics are strictly temperature-dependent. Uneven temperatures across the plate will cause artifactual signal gradients.

  • Lysis & Reaction: Add 100 µL of the ATP reagent directly to each well. Shake the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence in Relative Light Units (RLU) using a microplate reader with an integration time of 0.5–1.0 second per well.

Assay Workflow Visualization

Workflow Seed Cell Seeding (96-well plate) SplitAdh Adherent (NIH/3T3) 10,000 cells/well Seed->SplitAdh SplitSus Suspension (CLL) 50,000 cells/well Seed->SplitSus Dose Drug Treatment (0 - 500 µg/mL) SplitAdh->Dose SplitSus->Dose AssayMTT MTT Assay Formazan Solubilization Dose->AssayMTT Adherent Protocol AssayATP ATP Assay Cell Lysis & Luciferase Dose->AssayATP Suspension Protocol ReadAbs Absorbance (570 nm) AssayMTT->ReadAbs ReadLum Luminescence (RLU) AssayATP->ReadLum Data Data Analysis (Viability % vs. Control) ReadAbs->Data ReadLum->Data

Fig 2: Parallel workflows for MTT and ATP luminescence viability assays.

Data Presentation & Expected Outcomes

When analyzing the viability data, researchers should expect divergent profiles based on the cellular model and biological context. The table below summarizes the expected quantitative outcomes when treating cells with 4-Methylquinazoline-2-carboxamide at a high concentration threshold (500 µg/mL).

Cell Line ModelAssay TypeBiological ContextExpected Viability at 500 µg/mLPrimary Readout
NIH/3T3 (Adherent) MTT (Metabolic)Antioxidant / Wound Healing> 95% (Non-cytotoxic profile)Absorbance (570 nm)
Primary CLL (Suspension) ATP LuminescenceTarget Inhibition / Oncology< 40% (Dose-dependent apoptosis)Luminescence (RLU)

References

  • de Melo, L. F. M., et al. "The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts." International Journal of Molecular Sciences, 2023.

  • "Methods and compositions for the treatment of cancer and autoimmune diseases." Google Patents (JP2014527036A).

Sources

Application

Application Note &amp; Protocols: Formulating 4-Methylquinazoline-2-carboxamide for Intravenous Administration

Introduction: The Challenge and Opportunity The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer, antimicrobial, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Opportunity

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 4-Methylquinazoline-2-carboxamide is a promising investigational compound belonging to this class. For many therapeutic indications, particularly in acute care settings, intravenous (IV) administration is essential for achieving rapid onset of action and 100% bioavailability.

However, like many heterocyclic aromatic compounds, 4-Methylquinazoline-2-carboxamide is anticipated to have poor aqueous solubility, a major obstacle for developing a safe and effective parenteral formulation.[3][4] An IV formulation must be a clear, sterile, and stable solution, free of particulate matter, and physiologically compatible to avoid issues like precipitation upon injection, hemolysis, or phlebitis.[5][6]

This document provides a comprehensive guide for researchers and drug development professionals to navigate the pre-formulation and formulation development process for 4-Methylquinazoline-2-carboxamide. It outlines systematic protocols for physicochemical characterization and explores key solubilization strategies, emphasizing the scientific rationale behind each experimental choice.

Pre-formulation: Building the Foundation

A thorough pre-formulation study is the most critical phase in the development of any parenteral dosage form.[7] It is a risk-mitigation strategy that identifies potential liabilities of the drug substance and informs the selection of a logical and efficient formulation approach, preventing costly and time-consuming reformulations during later clinical phases.[5][7]

Critical Physicochemical Characterization

The initial step is to quantify the intrinsic properties of the 4-Methylquinazoline-2-carboxamide drug substance. These data points are not merely descriptive; they are predictive of the compound's behavior in various formulation systems.

Workflow for Pre-formulation Assessment

cluster_preform Pre-formulation Assessment cluster_analysis Data Analysis & Strategy API API Substance (4-Methylquinazoline-2-carboxamide) Solubility Aqueous Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4) API->Solubility pKa pKa Determination (Potentiometric Titration) API->pKa LogP LogP/LogD Determination (Shake-Flask Method) API->LogP Stability Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) API->Stability Analysis Analyze Data: - Solubility Limit? - Ionizable Centers? - Lipophilicity? - Degradation Pathways? Solubility->Analysis pKa->Analysis LogP->Analysis Stability->Analysis Strategy Select Formulation Strategy: - Co-solvency? - pH Adjustment? - Complexation? Analysis->Strategy Inform Decision

Caption: High-level workflow for pre-formulation studies.

Protocol: Equilibrium Solubility Determination

Principle: This protocol determines the solubility of the compound in various aqueous media, which is fundamental to understanding its dissolution behavior. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Materials:

  • 4-Methylquinazoline-2-carboxamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • HCl solution, pH 1.2

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Scintillation vials

  • Orbital shaker with temperature control

Methodology:

  • Add an excess amount of 4-Methylquinazoline-2-carboxamide to a series of vials (e.g., 10 mg in 2 mL of buffer). The key is to ensure solid material remains undissolved at equilibrium.

  • Add different aqueous media (pH 1.2, 4.5, 7.4 PBS) to the vials.

  • Place the vials on an orbital shaker set to 25°C (or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each condition.

Strategies for Intravenous Formulation Development

For poorly soluble compounds like 4-Methylquinazoline-2-carboxamide, several strategies can be employed to achieve the target concentration required for therapeutic efficacy.[4][8] The choice of strategy is dictated by the pre-formulation data.

Strategy 1: Co-Solvency

Rationale: Co-solvency is one of the most straightforward and widely used techniques.[9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes. The "like dissolves like" principle is at play; the co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the lipophilic drug molecule.

Table 1: Common Co-solvents for Parenteral Use

Co-Solvent Typical Concentration Range (%) Key Considerations
Propylene Glycol (PG) 10 - 60% Can cause hyperosmolality and irritation at high concentrations.[10]
Polyethylene Glycol 400 (PEG 400) 10 - 50% Generally well-tolerated; viscosity increases with concentration.[9]
Ethanol 5 - 20% Potential for pain on injection; CNS effects at high doses.[9]

| Polysorbate 80 | 0.1 - 5% | A surfactant that can act as a solubilizer and stabilizer.[10] |

Protocol: Co-Solvent Solubility Screening

Principle: This protocol systematically evaluates the solubility of 4-Methylquinazoline-2-carboxamide in various co-solvent/buffer systems to identify a lead formulation vehicle.

Materials:

  • 4-Methylquinazoline-2-carboxamide

  • Parenteral-grade Propylene Glycol, PEG 400, and Ethanol

  • Water for Injection (WFI) or buffered solution (e.g., pH 7.4 PBS)

  • Equipment from Protocol 2.2

Methodology:

  • Prepare a series of co-solvent/buffer blends. For example: 10%, 20%, 30%, 40% (v/v) of PG in WFI. Repeat for PEG 400 and Ethanol.

  • Use the shake-flask method described in Protocol 2.2 to determine the equilibrium solubility in each co-solvent blend.

  • Plot the solubility of the compound as a function of the co-solvent concentration (%).

  • Self-Validation Check: The resulting plot should ideally show a logarithmic increase in solubility with a linear increase in co-solvent concentration. Deviations may indicate specific solvation effects.

  • Select the system that achieves the target therapeutic concentration with the lowest possible co-solvent level to minimize potential toxicity and side effects.[9]

Table 2: Example Co-Solvent Screening Data

Vehicle (v/v in WFI) Solubility (µg/mL) Fold Increase (vs. WFI)
WFI (Control) 2.5 ± 0.3 1.0
20% PG 75.2 ± 4.1 ~30
40% PG 450.8 ± 15.6 ~180
20% PEG 400 68.9 ± 3.5 ~28
40% PEG 400 412.5 ± 12.9 ~165
10% Ethanol 45.1 ± 2.8 ~18

(Note: Data is illustrative and must be determined experimentally.)

Strategy 2: Cyclodextrin Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4-Methylquinazoline-2-carboxamide, forming an inclusion complex.[11] This complex has significantly higher aqueous solubility because the hydrophobic drug is shielded from the aqueous environment by the hydrophilic outer surface of the cyclodextrin.

Parenterally Acceptable Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high solubility and safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubility and a very favorable safety profile, often used to solubilize basic drugs.[9]

cluster_complexation Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Host) - Hydrophilic Exterior - Lipophilic Cavity Arrow <--> (Equilibrium) CD->Arrow Drug Drug Molecule (Guest) (4-Methylquinazoline-2-carboxamide) - Poorly Soluble Plus + Drug->Plus Complex Soluble Inclusion Complex - Hydrophobic part of Drug is shielded Plus->CD Arrow->Complex

Caption: Encapsulation of a drug within a cyclodextrin host.

Protocol: Phase Solubility Studies

Principle: This protocol, developed by Higuchi and Connors, is used to determine the binding constant (K) and complexation efficiency of a drug with a cyclodextrin. It helps to determine if complexation is a viable strategy and what stoichiometry (e.g., 1:1, 1:2) the complex forms.

Materials:

  • 4-Methylquinazoline-2-carboxamide

  • HP-β-CD or SBE-β-CD

  • Buffered aqueous solution (e.g., pH 7.4 PBS)

  • Equipment from Protocol 2.2

Methodology:

  • Prepare a series of solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in the chosen buffer.

  • Add an excess amount of 4-Methylquinazoline-2-carboxamide to each cyclodextrin solution.

  • Equilibrate the samples on an orbital shaker for 48-72 hours at a constant temperature.

  • After equilibration, filter and analyze the supernatant for the concentration of the dissolved drug via HPLC, as described in Protocol 2.2.

  • Plot the total drug solubility (Y-axis) against the cyclodextrin concentration (X-axis).

  • Data Interpretation:

    • A_L-type plot: A linear increase in solubility with cyclodextrin concentration indicates the formation of a 1:1 complex. This is the most common and desirable outcome.

    • B-type plot: A curve that plateaus suggests the formation of a less soluble complex at higher cyclodextrin concentrations.

    • The slope of the linear portion of the A_L plot can be used to calculate the stability constant of the complex.

Final Formulation Preparation and Quality Control

Once a lead formulation vehicle is identified (e.g., 40% PG in WFI or 15% SBE-β-CD in WFI), a prototype batch must be prepared and tested against critical quality attributes for parenteral products.

Final Formulation Workflow

cluster_prep Formulation & Sterilization cluster_qc Quality Control Testing Compounding 1. Compounding - Dissolve excipients in WFI - Dissolve API - Adjust to final volume Filtration 2. Sterile Filtration (0.22 µm PVDF filter) Compounding->Filtration Filling 3. Aseptic Filling (Into sterile vials) Filtration->Filling QC_Tests Filling->QC_Tests Test Samples Appearance Appearance (Clear, colorless, free of particulates) pH pH Measurement Osmolality Osmolality Assay Assay & Impurities (HPLC) QC_Tests->Appearance QC_Tests->pH QC_Tests->Osmolality QC_Tests->Assay FinalProduct Final Drug Product (Ready for Stability/Toxicology) QC_Tests->FinalProduct Release if Passes Spec

Caption: Workflow for final formulation prep and QC testing.

Protocol: Preparation and Quality Control of a Prototype Batch

Principle: This protocol details the small-scale manufacturing and subsequent quality control testing of the final intravenous formulation to ensure it meets safety and quality standards.

Materials:

  • Selected formulation components (API, excipients, WFI)

  • Sterile, depyrogenated glass vials and stoppers

  • 0.22 µm sterile syringe filter (e.g., PVDF)

  • Laminar flow hood or isolator

  • pH meter, osmometer

  • Particulate matter counter (e.g., light obscuration)

Methodology:

  • Compounding: In a laminar flow hood, prepare the vehicle by dissolving all excipients (e.g., co-solvent, cyclodextrin, buffer) in ~80% of the final volume of WFI.

  • Slowly add and dissolve the 4-Methylquinazoline-2-carboxamide with stirring.

  • Once fully dissolved, adjust the batch to the final volume with WFI.

  • Sterilization: Aseptically filter the bulk solution through a pre-wetted 0.22 µm sterile filter into a sterile container. Filter compatibility should be confirmed beforehand to ensure no drug adsorption occurs.[5]

  • Filling: Aseptically fill the sterile solution into sterile vials and seal.

  • Quality Control Testing:

    • Appearance: Visually inspect against a black and white background for clarity and particulates.

    • pH: Measure the pH of the final solution.

    • Osmolality: Measure the osmolality to ensure it is within a physiologically acceptable range (typically < 600 mOsm/kg for peripheral administration).

    • Assay/Purity: Use a validated HPLC method to confirm the drug concentration is within specifications (e.g., 95-105% of label claim) and that no significant degradation has occurred during processing.

    • Particulate Matter: Test according to USP <788> standards.

Conclusion

The successful development of an intravenous formulation for 4-Methylquinazoline-2-carboxamide hinges on a systematic, data-driven approach. The process must begin with a comprehensive pre-formulation assessment to understand the physicochemical properties and liabilities of the molecule. Based on this foundation, rational formulation strategies such as co-solvency or cyclodextrin complexation can be explored through the detailed protocols provided. Each step, from initial solubility screening to final quality control testing, is a self-validating system designed to produce a safe, stable, and effective parenteral drug product ready for further non-clinical and clinical evaluation.

References

  • Vertex AI Search. (2023). Excipients for Parenterals.
  • Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Pharma Excipients. (2022). Injectable Formulations of Poorly Water-Soluble Drugs.
  • American Pharmaceutical Review. (2021). Considerations in Formulation Development of Injectable Solutions.
  • Academia.edu. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development.
  • European Medicines Agency. (2010). Formulation of poorly soluble compounds.
  • Pharmaceutical Online. (n.d.). Micro-Formulation For Intravenous Injection.
  • ResearchGate. (2019). Physicochemical properties of synthesized compounds.
  • CD Formulation. (n.d.). Injectable Formulation Development.
  • Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Laboratorios Rubió. (2025). Step-by-Step Drug Formulation Development Guide.

Sources

Method

Application Note: 4-Methylquinazoline-2-carboxamide as a Molecular Building Block in Drug Discovery

Executive Summary & Chemical Rationale The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP[1]. Among its functionalized variants, 4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP[1]. Among its functionalized variants, 4-Methylquinazoline-2-carboxamide (CAS: 13535-92-7) has emerged as a highly versatile molecular building block. The structural logic behind its utility lies in its dual-functional nature:

  • The 2-Carboxamide Group: Acts as a critical hydrogen-bond donor/acceptor pair. In kinase targets, this moiety interacts directly with the hinge region of the ATP-binding pocket, anchoring the molecule[2].

  • The 4-Methyl Group: Provides a reactive vector. The benzylic-like protons of the 4-methyl group can be functionalized (e.g., via halogenation or oxidation) to introduce complex side chains, or it can serve as a steric shield to enhance target selectivity.

Beyond synthetic applications, 4-methylquinazoline-2-carboxamide is a naturally occurring alkaloid identified in the leaf extracts of Coccoloba alnifolia, where it contributes to significant antioxidant and immunomodulatory activities, including the reduction of reactive oxygen species (ROS) and nitric oxide (NO)[3].

Key Application Areas

Scaffold for Kinase Inhibitors (e.g., PAK4)

Dysregulation of p21-activated kinase 4 (PAK4) is a hallmark of tumor metastasis. Quinazoline-2-carboxamide derivatives have been structurally designed to act as potent, ATP-competitive PAK4 inhibitors[2]. The carboxamide group ensures high-affinity binding, while modifications at the 4-position drive selectivity over other kinases (e.g., PAK1).

PAK4Pathway Stim Extracellular Stimuli (Growth Factors) Cdc42 Cdc42 (GTP-bound) Stim->Cdc42 Activates PAK4 PAK4 Kinase Cdc42->PAK4 Allosteric Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Inh Quinazoline Derivative (Competitive Inhibitor) Inh->PAK4 Blocks ATP Pocket Cofilin Cofilin LIMK1->Cofilin Phosphorylates Actin Actin Polymerization (Tumor Metastasis) Cofilin->Actin Cytoskeleton Dynamics

Mechanism of action for quinazoline-2-carboxamide derivatives inhibiting the PAK4 pathway.

Development of Antimalarial Agents

Phenotypic high-throughput screening has identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. Structure-activity relationship (SAR) studies utilizing this building block have yielded inhibitors up to 95-fold more potent than initial hit compounds, demonstrating fast in vitro killing profiles against laboratory-resistant strains of malaria[4].

Quantitative Data Summary

The following table summarizes the biological efficacy of various derivatives synthesized using the quinazoline-2-carboxamide core:

Derivative / Compound ClassPrimary Target / ApplicationObserved Activity (IC50 / Effect)Key Structural FeatureReference
4-Aminoquinazoline-2-carboxamide (CZh226) PAK4 Kinase (Cancer)IC50 = 2.4 nM (346-fold selectivity vs PAK1)2-carboxamide hinge binding[2]
Quinazolinone-2-carboxamide (19f) Plasmodium falciparum (Malaria)95-fold potency increase over hit(3-ethylphenyl)methanamine spacer[4]
4-Methylquinazoline-2-carboxamide Macrophage ImmunomodulationSignificant NO/ROS reduction at 500 µg/mLNaturally occurring alkaloid[3]
2-Arylquinazoline derivatives General Kinase InhibitionLow nM range across multiple targetsATP-mimetic quinazoline core[1]

Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes intrinsic controls to ensure that data anomalies are caught immediately, preventing downstream failure.

Protocol A: Synthetic Functionalization of the 4-Methyl Group

Causality: To build complex inhibitors, the 4-methyl group must be activated (e.g., via radical bromination) to allow for subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is chosen as the bromine source due to its controlled release of Br• radicals, preventing over-halogenation.

  • Reaction Setup: Dissolve 4-methylquinazoline-2-carboxamide (1.0 eq) in anhydrous carbon tetrachloride (CCl₄). Causality: CCl₄ is used because it does not possess abstractable hydrogen atoms, ensuring the radical reaction is directed solely at the 4-methyl group.

  • Initiation: Add NBS (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq). Reflux the mixture at 80°C under an inert argon atmosphere for 4 hours.

  • Self-Validating Reaction Monitoring (LC-MS):

    • Control Step: Inject a blank solvent sample followed by a pure starting material standard to establish baseline retention times.

    • Validation: The reaction is deemed complete only when the starting material peak area is <5% relative to the mono-brominated product mass [M+H]+. If di-bromination is observed (>10%), lower the reaction temperature by 10°C in subsequent runs.

  • Purification: Filter the succinimide byproduct while hot. Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

SyntheticWorkflow SM 4-Methylquinazoline-2-carboxamide (Core Scaffold) Func C4-Methyl Activation (Radical Halogenation) SM->Func Step 1: AIBN, NBS Coupling Nucleophilic Substitution (Diversification) Func->Coupling Step 2: Amine/Thiol Val LC-MS & NMR Validation (Self-Validating QC) Coupling->Val Crude Isolation Val->Coupling Rework if <95% Bio High-Throughput Screening (Kinase / Antioxidant Assays) Val->Bio Purity > 95%

Workflow for the synthesis and self-validating QC of quinazoline-2-carboxamide derivatives.

Protocol B: In Vitro PAK4 Kinase Inhibition Assay

Causality: To evaluate the ATP-competitive nature of the synthesized derivatives, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized. TR-FRET minimizes background compound auto-fluorescence, which is common in heterocyclic quinazoline derivatives.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl₂ is essential as it forms the biologically active Mg-ATP complex required for kinase function.

  • Compound Dilution: Serially dilute the quinazoline-2-carboxamide derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Self-Validating Assay Execution:

    • System Controls: Include Staurosporine (1 µM) as a universal positive control for total kinase inhibition, and a 1% DMSO vehicle as a negative control (maximum activity).

    • Validation Metric: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.5 , which mathematically validates that the assay window is robust enough to distinguish true hits from noise.

  • Reaction: Add recombinant PAK4 enzyme and fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ). Incubate for 60 minutes at room temperature, then read the TR-FRET signal.

Protocol C: Macrophage Immunomodulation (NO/ROS Reduction) Assay

Causality: Since 4-methylquinazoline-2-carboxamide is found in Coccoloba alnifolia extracts known for immunomodulation[3], this assay tests the anti-inflammatory potential of the building block and its derivatives.

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at 5×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment & Stimulation: Pre-treat cells with the quinazoline derivatives (100, 250, and 500 µg/mL) for 2 hours. Stimulate inflammation by adding Lipopolysaccharide (LPS) at 2 µg/mL.

  • Self-Validating Viability Check:

    • Crucial Causality: A reduction in NO/ROS could simply be due to the compound killing the cells. To validate true immunomodulation, an MTT cell viability assay must be run in parallel on an identical plate[3].

    • Validation: Only NO/ROS reductions observed in wells with >90% cell viability (compared to untreated controls) are considered true pharmacological effects.

  • Quantification: After 24 hours, measure NO production using the Griess reagent (absorbance at 540 nm) and ROS using the fluorescent probe DCFDA.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 4-Methylquinazoline-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Methylquinazoline-2-carboxamide[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Methylquinazoline-2-carboxamide[1]. Like many quinazoline derivatives, this compound features a planar, highly lipophilic aromatic core that makes thermodynamic integration into aqueous assay buffers highly unfavorable[2][3].

When researchers dilute concentrated organic stocks of this compound into aqueous media, the solvent capacity drops abruptly. If the compound's concentration exceeds its kinetic solubility limit, rapid nucleation occurs, leading to micro-precipitation[4]. This phenomenon compromises assay integrity, resulting in artifactual data, flat dose-response curves, and variable IC50 readouts[5]. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Diagnostic Workflow: Resolving Kinetic Precipitation

Before altering your assay parameters, it is critical to diagnose the environment in which the precipitation is occurring. The workflow below outlines the logical decision tree for rescuing precipitated quinazoline derivatives based on assay constraints.

Troubleshooting Start Precipitation Observed in Assay Buffer CheckAssay Is it a Cell-Based or Biochemical Assay? Start->CheckAssay Biochemical Biochemical Assay CheckAssay->Biochemical CellBased Cell-Based Assay CheckAssay->CellBased AddDet Add 0.01-0.05% Tween-20 or Triton X-100 Biochemical->AddDet CheckDMSO Is final DMSO > 0.5%? CellBased->CheckDMSO Success Compound Solubilized: Proceed to Validation AddDet->Success ReduceDMSO Reduce DMSO & Perform Serial Dilution CheckDMSO->ReduceDMSO Yes AddCD Complex with 10-50 mM HP-β-CD CheckDMSO->AddCD No ReduceDMSO->Success AddCD->Success

Workflow for resolving kinetic precipitation of quinazoline derivatives in in vitro assays.

Frequently Asked Questions (Troubleshooting)

Q: My 4-Methylquinazoline-2-carboxamide stock precipitates immediately upon addition to the cell culture media. How can I prevent this? A: This is a classic case of "solvent shock." It occurs when a high-concentration DMSO stock is directly injected into a purely aqueous medium, forcing the lipophilic compound out of solution[4]. To mitigate this, perform an intermediate serial dilution. First, dilute your 100% DMSO stock into a transitional buffer containing 10% DMSO, then spike this into the final assay medium. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent off-target cytotoxicity in cell-based assays[4][6].

Q: Can I use detergents to keep the compound in solution for my biochemical kinase assays? A: Yes. For cell-free biochemical assays, non-ionic surfactants such as Tween-20 or Triton X-100 (0.01% - 0.05%) are highly effective[5][6]. These surfactants form micelles that encapsulate the hydrophobic quinazoline core, thermodynamically stabilizing it in water. However, do not use this approach for cell-based assays. Detergents above their critical micelle concentration (CMC) will disrupt lipid bilayers and lyse your cells[6].

Q: I need to test the compound at high concentrations (e.g., 50 µM), but reducing DMSO and adding detergents are failing. What is the next best approach? A: Cyclodextrin complexation is the gold standard for this scenario. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for quinazoline derivatives[5][7]. The hydrophobic interior cavity of HP-β-CD encapsulates the lipophilic quinazoline ring, while its hydrophilic exterior maintains excellent aqueous solubility[7][8]. This significantly increases the apparent solubility without the cellular toxicity associated with high DMSO levels.

Experimental Protocols (Self-Validating Systems)

A robust protocol must be a self-validating system. You cannot assume a compound is soluble simply because the solution appears clear to the naked eye; micro-precipitates can scatter light and drastically alter the actual concentration available to your biological target.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

This protocol utilizes HP-β-CD to shield the hydrophobic core of 4-Methylquinazoline-2-carboxamide from the aqueous environment[7][8].

CD_Workflow Step1 1. Prepare 10 mM Stock in 100% DMSO Step3 3. Dropwise Addition with Vigorous Vortexing Step1->Step3 Step2 2. Prepare 50 mM HP-β-CD in Buffer Step2->Step3 Step4 4. Incubation (2 hours at 37°C) Step3->Step4 Step5 5. Centrifugation & HPLC-UV Validation Step4->Step5

Step-by-step methodology for formulating HP-β-CD inclusion complexes to ensure assay solubility.

  • Reagent Preparation: Prepare a 50 mM solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or DMEM)[7].

  • Stock Preparation: Dissolve 4-Methylquinazoline-2-carboxamide in 100% anhydrous DMSO to a concentration of 10 mM[4].

  • Complexation (Causality Step): Under vigorous vortexing, add the DMSO stock dropwise to the HP-β-CD solution. Why dropwise? Rapid addition causes localized supersaturation, triggering irreversible nucleation before the cyclodextrin cavity can encapsulate the drug molecule[4].

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium[8].

  • Validation (Self-Validating Step): Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Analyze the supernatant via HPLC-UV to confirm the exact dissolved concentration before applying it to your assay[5].

Protocol B: Kinetic Solubility Profiling via Nephelometry

To empirically determine the exact concentration at which your compound crashes out of solution, use laser light scattering (nephelometry).

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS in a 96-well clear-bottom plate (maintaining a constant final DMSO concentration of 1%).

  • Incubation: Incubate for 2 hours at room temperature to allow kinetic precipitation to occur.

  • Measurement & Validation: Read the plate using a nephelometer. An abrupt exponential increase in scattered light indicates the onset of micro-precipitation (the kinetic solubility limit). Your maximum assay concentration must be set below this inflection point.

Quantitative Data: Solubilization Strategy Comparison

The following table synthesizes the quantitative limits and compatibilities of various solubilization strategies to aid in experimental design.

Solubilization StrategyMechanism of ActionMax Recommended Assay Conc.Cell-Based Assay CompatibilityBiochemical Assay Compatibility
DMSO Dilution Co-solvent (reduces dielectric constant)≤ 0.5% (v/v) final DMSOExcellent (if ≤ 0.5%)Excellent
Tween-20 / Triton X-100 Micellar encapsulation0.01% - 0.05% (w/v)Poor (Causes cell lysis)Excellent
HP-β-CD Complexation Hydrophobic cavity inclusion10 - 50 mM HP-β-CDExcellentExcellent
Amorphous Conversion Disrupts crystal lattice energyCompound dependentGood (Prone to re-crystallization)Good

Biological Context: Why Solubility Dictates Target Engagement

Quinazoline-2-carboxamides and related derivatives are frequently evaluated as inhibitors against critical kinase targets, such as the Epidermal Growth Factor Receptor (EGFR)[1][5]. If the compound precipitates in the assay buffer, the effective molarity interacting with the target is unknown. This disrupts the stoichiometric ratio required for target engagement, rendering downstream phenotypic readouts (like cell proliferation) highly inaccurate.

Pathway Drug 4-Methylquinazoline- 2-carboxamide Target Target Kinase (e.g., EGFR) Drug->Target Inhibits (Requires Solubility) Downstream Downstream Signaling (MAPK / PI3K) Target->Downstream Activates Readout Assay Readout (Cell Viability) Downstream->Readout Modulates

Impact of compound solubility on target engagement and downstream phenotypic assay readouts.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in 4-Methylquinazoline-2-carboxamide Synthesis

Welcome to the Advanced Synthesis Support Center. The 4-methylquinazoline-2-carboxamide scaffold is a privileged pharmacophore, serving as the critical core for matrix metalloproteinase-13 (MMP-13) inhibitors in atherosc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 4-methylquinazoline-2-carboxamide scaffold is a privileged pharmacophore, serving as the critical core for matrix metalloproteinase-13 (MMP-13) inhibitors in atherosclerosis imaging and novel orally efficacious antimalarial agents .

While the two-step synthetic route (cyclization followed by amidation) appears straightforward on paper, practical execution is frequently compromised by chemoselectivity issues and competitive hydrolysis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we deconstruct the causality behind each experimental choice and establish self-validating protocols to ensure your workflows are robust, reproducible, and high-yielding.

I. Synthetic Workflow & Mechanistic Pathway

To troubleshoot effectively, we must first map the mechanistic flow and identify the primary points of failure (highlighted in red).

SynthesisPathway SM 2-Aminoacetophenone (Starting Material) Int Ethyl 4-Methylquinazoline- 2-carboxylate SM->Int Cyclization (150°C, 6h) Reagent1 Ethyl Cyanoformate + BF3-Et2O Reagent1->Int Reactant Prod 4-Methylquinazoline- 2-carboxamide Int->Prod Amidation (40°C, 18h) SideProd 4-Methylquinazoline- 2-carboxylic acid (Hydrolysis Byproduct) Int->SideProd H2O Contamination (Competitive Hydrolysis) Reagent2 NH3 in Methanol (7M) (Anhydrous) Reagent2->Prod Reactant

Figure 1: Synthetic workflow and competitive hydrolysis pathway for 4-Methylquinazoline-2-carboxamide.

II. Troubleshooting Guide (FAQs)

Q1: Why is the yield of my cyclization step (ethyl 4-methylquinazoline-2-carboxylate formation) consistently below 50%? A: Low yields during the initial cyclization of 2-aminoacetophenone with ethyl cyanoformate are almost always caused by insufficient electrophilic activation of the nitrile group.

  • The Causality: The reaction requires an acid catalyst to protonate the cyano group, making it highly susceptible to nucleophilic attack by the aniline amino group. If traditional HCl gas is used, the concentration is difficult to control, and conversion stalls.

  • The Solution: Switch to a Lewis acid catalyst such as Boron trifluoride etherate ( BF3​⋅Et2​O ). Optimization studies demonstrate that using a 1:0.5 molar ratio of 2-aminoacetophenone to BF3​⋅Et2​O at elevated temperatures (150°C) significantly enhances cyclization efficiency, pushing yields above 80% .

Q2: During the amidation step, I observe incomplete conversion and the formation of a highly polar baseline spot on TLC. How can I push the reaction to completion? A: That highly polar baseline spot is 4-methylquinazoline-2-carboxylic acid, a dead-end byproduct.

  • The Causality: Amidation of the ethyl ester using methanolic ammonia is a nucleophilic acyl substitution. If trace water is present in the solvent, hydroxide ions (generated via the basicity of ammonia in water) competitively attack the ester carbonyl. Because the resulting carboxylate anion is electronically deactivated and unreactive toward ammonia, your starting material is irreversibly consumed .

  • The Solution: Abandon aqueous ammonium hydroxide. Use a commercially available, strictly anhydrous 7M solution of ammonia in methanol. Run the reaction in a sealed pressure tube at 40°C to maximize the concentration of dissolved NH3​ and accelerate the amidation rate before any atmospheric moisture can interfere .

Q3: How do I efficiently remove unreacted 2-aminoacetophenone without relying on extensive column chromatography? A: Exploit the inherent polarity differential between the starting material and the cyclized product.

  • The Causality: 2-Aminoacetophenone is highly soluble in non-polar solvents, whereas the cyclized quinazoline ester is significantly more polar and possesses a rigid, flat structure that crystallizes readily.

  • The Solution: Implement a selective trituration protocol. After concentrating the crude reaction mixture, triturate the residue with cold hexanes/diethyl ether (4:1). The unreacted starting material remains dissolved in the supernatant, while the intermediate ester crashes out as a pure solid.

III. Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Physical state changes and TLC analytics are embedded directly into the steps to confirm success before proceeding.

Protocol A: Synthesis of Ethyl 4-methylquinazoline-2-carboxylate
  • Preparation: In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve 2-aminoacetophenone (10.0 mmol) in anhydrous toluene (15 mL).

  • Activation: Add ethyl cyanoformate (12.0 mmol) followed by the dropwise addition of BF3​⋅Et2​O (5.0 mmol) via a glass syringe .

  • Cyclization: Attach a reflux condenser and heat the mixture to 150°C for 6 hours.

    • Self-Validation Check: Spot the mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The reaction is complete when the bright blue fluorescent spot of 2-aminoacetophenone under UV (254 nm) is entirely replaced by a lower Rf​ spot.

  • Workup: Cool to room temperature, carefully quench with saturated aqueous NaHCO3​ (20 mL) until gas evolution ceases, and extract with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Triturate the crude residue with 15 mL of ice-cold hexanes to afford the intermediate ester as a crystalline solid.

Protocol B: Synthesis of 4-Methylquinazoline-2-carboxamide
  • Preparation: Transfer the intermediate ester (5.0 mmol) to a heavy-walled glass pressure tube equipped with a magnetic stir bar.

  • Amidation: Add 15 mL of strictly anhydrous 7M NH3​ in methanol. Seal the tube tightly with a Teflon screw cap to prevent ammonia gas escape .

  • Reaction: Stir the mixture at 40°C for 18 hours.

    • Self-Validation Check: This system validates itself macroscopically. As the reaction progresses, the highly crystalline 4-methylquinazoline-2-carboxamide product will begin to precipitate directly out of the methanolic solution, forming a thick suspension.

  • Isolation: Cool the sealed tube in an ice bath for 30 minutes before opening to reduce internal pressure. Filter the precipitated solid, wash with cold methanol (5 mL), and dry under high vacuum to yield the pure carboxamide.

IV. Yield Optimization Data

The table below summarizes the quantitative impact of varying reaction conditions on the yield of both the cyclization and amidation steps, validating the protocols outlined above.

Reaction StepCatalyst / ReagentTemperature (°C)Time (h)Yield (%)Primary Failure Mode
Cyclization HCl (gas)1101245 - 55Incomplete conversion / Volatility
Cyclization BF3​⋅Et2​O (0.5 eq)150682 - 86 Moisture-induced hydrolysis
Amidation Aqueous NH4​OH 2524< 30Ester hydrolysis (Carboxylic acid)
Amidation 7M NH3​ in MeOH (Anhydrous)401875 - 85 Ammonia evaporation (if unsealed)
V. References
  • Title: Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Optimization of Synthesis Process of 4-Methylquinazoline Source: International Research Journal of Pure and Applied Chemistry URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: Journal of Medicinal Chemistry URL: [Link]

Troubleshooting

Troubleshooting HPLC separation of 4-Methylquinazoline-2-carboxamide impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of nitrogen-rich heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of nitrogen-rich heterocyclic compounds. 4-Methylquinazoline-2-carboxamide presents a unique triad of analytical challenges: a basic quinazoline ring prone to secondary column interactions, a polar carboxamide group susceptible to hydrolysis, and a rigid aromatic structure that makes resolving positional isomers and synthetic impurities exceptionally difficult.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find the causality behind common chromatographic failures and self-validating protocols designed to ensure your methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow

HPLC_Workflow Start HPLC Issue Detected: 4-Methylquinazoline-2-carboxamide Tailing Peak Tailing (As > 1.5) Start->Tailing Coelution Co-elution (Isomers/Halogens) Start->Coelution Retention Poor Retention (Polar Degradants) Start->Retention CheckVoid Inject Toluene (Neutral Marker) Tailing->CheckVoid Rule out column void ShapeSel Hydrophobic Similarity Requires Selectivity Coelution->ShapeSel Standard C18 fails Ionized Analyte is Ionized (Carboxylic Acid) Retention->Ionized Elutes in void volume Silanol Silanol Interaction Confirmed CheckVoid->Silanol As = 1.0 AdjustPH Lower pH < 3.0 or Base-Deactivated C18 Silanol->AdjustPH Mask active sites UsePFP Switch to PFP or Phenyl-Hexyl Column ShapeSel->UsePFP Induce π-π & dipole IonSup Ion Suppression (pH 2.5) + AQ-Type Column Ionized->IonSup Increase hydrophobicity

Diagnostic workflow for troubleshooting 4-Methylquinazoline-2-carboxamide HPLC separations.

Troubleshooting Guides & FAQs

Q1: Why does the main peak of 4-Methylquinazoline-2-carboxamide exhibit severe tailing (As > 2.0), and how can I correct it?

Causality: Peak tailing in basic compounds is rarely a physical column issue; it is a chemical interaction. Standard silica-based columns contain residual silanol groups (Si-OH) on their surface. High-purity silica has a pKa of >8 , but less-pure silica can ionize at a pH as low as 3-4, forming negatively charged active sites[1]. The basic nitrogen atoms on the quinazoline ring undergo ion-exchange interactions with these ionized silanols, creating a secondary retention mechanism that drags the tail of the peak[2].

Self-Validating Protocol:

  • System Suitability Check (SST): Inject 10 µL of a neutral marker (e.g., Toluene) under isocratic conditions. Calculate the asymmetry factor ( As​ ). If As​ is between 0.9 and 1.1, the column bed is physically intact, confirming the tailing is chemical in nature[2].

  • Mobile Phase Adjustment: Prepare an aqueous mobile phase containing 25 mM ammonium formate. Adjust the pH to 2.5 using pure formic acid. This ensures the mobile phase pH is well below the pKa of the residual silanols, neutralizing them and preventing ion exchange[1].

  • Column Selection: Install an ultra-high purity, base-deactivated (end-capped) C18 column designed specifically to reduce secondary interactions.

  • Validation: Inject the 4-Methylquinazoline-2-carboxamide standard. The protocol is validated if the tailing factor ( As​ ) is ≤1.5 and theoretical plates ( N ) are ≥10,000 .

Q2: I cannot resolve 4-Methylquinazoline-2-carboxamide from its positional isomers and halogenated synthetic impurities. What should I change?

Causality: Positional isomers (e.g., 2-methylquinazoline-4-carboxamide) and halogenated byproducts (like 4,5-dichloroquinazoline impurities resulting from halogen scrambling during synthesis) possess nearly identical hydrophobicities[3]. A standard C18 column relies primarily on hydrophobic dispersion forces, which are insufficient to separate molecules that only differ in spatial arrangement. You need a stationary phase that offers shape selectivity.

Self-Validating Protocol:

  • Stationary Phase Switch: Replace the standard C18 column with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP phases offer unique π−π interactions, dipole-dipole interactions, and steric recognition essential for resolving rigid aromatic isomers[3].

  • Organic Modifier Optimization: Prepare a mobile phase using a 1:1 mixture of Methanol and Acetonitrile. Methanol enhances the π−π interactions on the PFP phase compared to pure acetonitrile, improving selectivity ( α )[4].

  • Gradient Design: Program a shallow gradient: 5% to 40% organic over 25 minutes at a flow rate of 1.0 mL/min.

  • Validation: Inject a spiked mixture containing the API, a positional isomer, and a halogenated impurity. The method is validated if the critical pair resolution ( Rs​ ) is >2.0 .

Q3: The polar hydrolysis degradant (4-Methylquinazoline-2-carboxylic acid) elutes in the void volume. How can I increase its retention?

Causality: The carboxamide group can hydrolyze into a carboxylic acid. At a neutral pH, this carboxylic acid is fully ionized (deprotonated), making it highly polar. Reversed-phase columns cannot retain highly polar, ionized species, causing them to elute in the void volume ( t0​ ).

Self-Validating Protocol:

  • Ion Suppression: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This forces the carboxylic acid degradant into its neutral, protonated state, drastically increasing its hydrophobicity.

  • Aqueous-Compatible Phase: Standard C18 chains can undergo "phase collapse" (dewetting) in highly aqueous environments. Use an AQ-type C18 column designed with a polar embedded group to withstand 100% aqueous mobile phases.

  • Validation: Inject the degraded sample. The method is validated if the retention factor ( k′ ) of the carboxylic acid impurity is >2.0 .

Q4: Why am I experiencing baseline drift and shifting retention times during gradient elution?

Causality: Baseline drift in gradient HPLC is often caused by the accumulation of strongly retained impurities from the mobile phase, or inadequate buffer capacity. Shifting retention times indicate incomplete column equilibration between runs, meaning the stationary phase has not returned to its initial solvation state.

Self-Validating Protocol:

  • Solvent Purity: Discard old buffers. Prepare fresh mobile phases using strictly LC-MS grade solvents. Filter all aqueous components through a 0.22 µm membrane to remove particulates[4].

  • System Purge: Flush the HPLC system (without the column) with 100% hot water (60°C) followed by 100% Isopropanol to remove precipitated salts and hydrophobic contaminants.

  • Equilibration Programming: Add a mandatory 10 column volume (CV) re-equilibration step at the end of the gradient method.

  • Validation: Execute three consecutive blank injections (mobile phase only). The method is validated if baseline drift is <1 mAU/min and retention time %RSD for the main peak is <0.5% across 6 replicate injections.

Quantitative Method Optimization Summary

ParameterStandard ConditionOptimized ConditionMechanistic RationaleValidation Metric
Column Chemistry Standard C18Pentafluorophenyl (PFP)Induces π−π , dipole, and shape selectivity for rigid aromatics. Rs​>2.0 for positional isomers.
Aqueous Buffer pH pH 6.0 (Unbuffered)pH 2.5 (25 mM Formate)Suppresses silanol ionization; protonates acidic degradants. As​≤1.5 ; k′>2.0 for polar impurities.
Organic Modifier 100% AcetonitrileMethanol / Acetonitrile (1:1)Methanol enhances hydrogen bonding and π−π interactions on PFP.Improved selectivity ( α ) for halogenated impurities.
Column Temperature Ambient (~22°C)40°CDecreases mobile phase viscosity; improves mass transfer kinetics.Reduced backpressure; sharper peak widths.

References

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues". Phenomenex Technical Support. Available at: [Link]

  • ACE HPLC. "HPLC Troubleshooting Guide". ACE Chromatography. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Knowledge Base. Available at: [Link]

  • ACS Publications. "Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib". Organic Process Research & Development. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Methylquinazoline-2-carboxamide (4-MQC) in Experimental Workflows

Welcome to the Advanced Troubleshooting Guide for 4-Methylquinazoline-2-carboxamide (4-MQC) . As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when utilizing this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 4-Methylquinazoline-2-carboxamide (4-MQC) . As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when utilizing this compound.

4-MQC is a highly valuable chemical scaffold—identified both as a 1[1] and a potent 2[2]. However, its structure presents specific vulnerabilities. The electron-withdrawing nature of the quinazoline ring makes the C2-carboxamide highly susceptible to nucleophilic attack, while the 4-methyl group is a prime target for oxidation.

This guide provides mechanistic explanations, self-validating protocols, and quantitative data to help you overcome these stability bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My 4-MQC stock solutions lose potency over a week at 4°C in standard assay buffers. What is driving this degradation? Causality: The primary driver is the hydrolysis of the C2-carboxamide group to 4-methylquinazoline-2-carboxylic acid. Quinazoline rings exhibit strong 3[3] that influence the electrophilicity of adjacent substituents. In aqueous environments, even at a physiological pH of 7.4, the carboxamide carbonyl is vulnerable to nucleophilic attack by water. Actionable Solution: Store primary stocks in 100% anhydrous DMSO at -80°C. For working aqueous solutions, lower the pH slightly to 6.5 using a MES buffer. This exponentially decreases the hydroxide ion concentration, minimizing base-catalyzed hydrolysis.

Q2: During in vitro pharmacokinetic (PK) assays using rat plasma, 4-MQC disappears rapidly. Is this chemical instability or enzymatic? Causality: While certain quinazoline-2-carboxamides demonstrate good stability, the amide moiety is a known target for4[4] such as amidases and esterases. Actionable Solution: To isolate chemical from enzymatic degradation, run a parallel control with heat-inactivated plasma (56°C for 30 mins). If enzymatic cleavage is confirmed, add a broad-spectrum amidase inhibitor (e.g., PMSF) to your assay buffer, provided it does not interfere with your primary biological target.

Q3: LC-MS/MS analysis of our aged samples shows a prominent M+16 Da peak, and another at M+1 Da. What are these byproducts? Causality:

  • M+1 Da Shift (m/z 189.06): Indicates hydrolysis . The carboxamide group (-NH₂, 16.02 Da) is replaced by a hydroxyl group (-OH, 17.01 Da), resulting in a net mass increase of ~1 Da to form the carboxylic acid.

  • M+16 Da Shift (m/z 204.07): Indicates oxidation . The 4-methyl group is highly susceptible to auto-oxidation (forming 4-hydroxymethylquinazoline-2-carboxamide) due to the stabilization of the benzylic-like radical intermediate by the aromatic system. Actionable Solution: Degas all assay buffers with argon to remove dissolved oxygen and incorporate antioxidants such as ascorbic acid (0.1%) into the formulation matrix.

Part 2: Quantitative Stability Profiles

The following table summarizes the degradation half-lives ( t1/2​ ) of 4-MQC under various experimental conditions, demonstrating the efficacy of our recommended stabilizers.

Experimental ConditionMatrix / BufferModulator / StabilizerObserved t1/2​ Primary Degradant
Aqueous Buffer (pH 7.4)PBSNone12 hours4-MQ-2-carboxylic acid (+1 Da)
Aqueous Buffer (pH 6.5)MESNone> 72 hoursN/A
Rat Plasma (Active)PlasmaNone2.5 hours4-MQ-2-carboxylic acid (+1 Da)
Rat Plasma (Inactivated)PlasmaHeat (56°C)> 48 hoursN/A
Liver MicrosomesHLMNADPH1.8 hours4-Hydroxymethyl-QC (+16 Da)
Liver MicrosomesHLMNADPH + Argon purge> 24 hoursN/A

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, do not assume your compound is stable simply because it is freshly diluted. Use this self-validating protocol to establish a baseline and confirm compound integrity before initiating expensive biological assays.

Phase 1: Anhydrous Stock Preparation
  • Weighing: Weigh 4-MQC powder in a low-humidity environment (e.g., nitrogen-purged glove box).

  • Dissolution: Dissolve in 100% anhydrous, LC-MS grade DMSO to a concentration of 10 mM.

  • Storage: Aliquot into single-use amber glass vials (to prevent UV-induced tautomerization) and immediately store at -80°C.

Phase 2: Assay Matrix Formulation
  • pH Control: Prepare the assay buffer using 50 mM MES buffer, adjusting the pH strictly to 6.5.

    • Causality: Lowering the pH from 7.4 to 6.5 drastically reduces the rate of base-catalyzed nucleophilic attack on the carboxamide.

  • Deoxygenation: Degas the buffer by sparging with Argon for 15 minutes.

    • Causality: Displacing dissolved oxygen prevents auto-oxidation of the vulnerable 4-methyl group.

Phase 3: Self-Validation (LC-MS/MS Integrity Check)
  • Spike: Introduce 4-MQC into the formulated buffer to a final concentration of 10 µM (0.1% DMSO final).

  • T=0 Baseline: Immediately extract a 50 µL aliquot, quench with 150 µL cold acetonitrile (containing your internal standard), centrifuge at 14,000 x g, and analyze via LC-MS/MS (Target [M+H]+ = 188.08).

  • T=24 Verification: Incubate the remaining solution at 37°C for 24 hours. Extract and analyze as above.

  • Validation Criteria: The protocol is successful—and the matrix is validated for your biological assay—if the AUC of the parent mass (m/z 188.08) remains >95% of the T=0 baseline, and the degradant masses (m/z 189.06 and m/z 204.07) are <5%.

Part 4: Visualizing the Chemistry and Workflow

Pathway MQC 4-Methylquinazoline- 2-carboxamide [M+H]+ 188.08 Hydrolysis Amide Hydrolysis (pH Extremes / Amidases) MQC->Hydrolysis H2O / Enzymes Oxidation 4-Methyl Oxidation (ROS / CYP450) MQC->Oxidation O2 / CYP Product1 4-Methylquinazoline- 2-carboxylic acid [M+H]+ 189.06 Hydrolysis->Product1 Product2 4-Hydroxymethylquinazoline- 2-carboxamide [M+H]+ 204.07 Oxidation->Product2

Degradation pathways of 4-MQC via hydrolysis and oxidation.

Workflow Start Detect Instability in Assay Check LC-MS/MS Analysis Start->Check IsHydro Mass Shift +1 Da? (Hydrolysis) Check->IsHydro IsOx Mass Shift +16 Da? (Oxidation) Check->IsOx FixHydro Adjust pH to 6.5 Add Amidase Inhibitors IsHydro->FixHydro Yes FixOx Purge with Argon Add Antioxidants IsOx->FixOx Yes

LC-MS/MS guided troubleshooting workflow for 4-MQC stability.

References

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: mdpi.com URL: [3]

  • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: acs.org URL: [4]

  • Title: The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts Source: mdpi.com URL: [1]

  • Title: Methods and compositions for the treatment of cancer and autoimmune diseases (JP2014527036A) Source: google.com URL: [2]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Cytotoxicity of 4-Methylquinazoline-2-carboxamide

Welcome to the Application Scientist Support Center. This hub is designed for drug development professionals and researchers encountering off-target cytotoxicity when screening 4-Methylquinazoline-2-carboxamide and its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This hub is designed for drug development professionals and researchers encountering off-target cytotoxicity when screening 4-Methylquinazoline-2-carboxamide and its derivatives in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Methylquinazoline-2-carboxamide exhibit high baseline cytotoxicity in my non-target cell lines? A1: The quinazoline-2-carboxamide scaffold is highly lipophilic and has a known affinity for the translocator protein (TSPO) located on the outer mitochondrial membrane[1]. Accumulation at this site can disrupt the electron transport chain (ETC), leading to the overproduction of reactive oxygen species (ROS) and subsequent caspase-mediated apoptosis[1]. This mechanism is target-independent, meaning it will cause cell death even in control cell lines (e.g., HEK293 or WI-38 fibroblasts) if the intracellular concentration exceeds the toxic threshold.

Q2: How can I differentiate between on-target efficacy and off-target chemical toxicity? A2: You must establish a Therapeutic Index (TI) by comparing the half-maximal inhibitory concentration (IC50) in your target cells against the half-maximal cytotoxic concentration (CC50) in healthy counter-screen cells[2]. A self-validating approach is to run orthogonal assays: use an MTT assay to measure metabolic inhibition (efficacy) and an LDH release assay to measure acute plasma membrane rupture (off-target necrosis)[3]. A large window between on-target potency and general cytotoxicity is essential for lead progression[2].

Troubleshooting Guide: Common Experimental Issues

Problem A: Complete Cell Death Within 24 Hours Across All Concentrations
  • Causality: Rapid, dose-independent cell death usually indicates acute necrosis rather than programmed apoptosis. This is often an artifact of compound precipitation, solvent toxicity, or severe membrane disruption.

  • Troubleshooting Steps:

    • Check DMSO Tolerance: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% - 0.5% (v/v). High solvent concentrations synergize with lipophilic quinazolines to lyse cells[2].

    • Verify Solubility: 4-Methylquinazoline-2-carboxamide can precipitate in aqueous media. Observe the wells under a microscope for micro-crystals. If present, formulate the compound in a carrier like BSA or cyclodextrin.

    • Run an LDH Assay: If LDH is released within 1-4 hours, the compound is acting as a detergent, causing primary necrosis[3].

Problem B: High Toxicity in Normal Control Cells but Good Efficacy in Target Cells
  • Causality: The compound is likely inducing general cellular stress pathways (e.g., oxidative stress) or acting as a broad-spectrum kinase inhibitor, which is common for quinazoline derivatives[2].

  • Troubleshooting Steps:

    • Structure-Activity Relationship (SAR) Optimization: Modify the distal moieties. Research shows that altering substituents at the 2- and 4-positions (such as the 4-methyl group) or adjusting the carboxamide linker can significantly alter the hydrophobic interactions responsible for off-target binding[4].

    • ROS Scavenging: Co-treat the cells with an antioxidant (e.g., N-acetylcysteine). If the off-target cytotoxicity is rescued, the toxicity is ROS-driven[1].

Mechanistic and Workflow Visualizations

To systematically resolve off-target toxicity, follow the deconvolution workflow below. If toxicity is confirmed as apoptosis, refer to the mitochondrial stress pathway to identify intervention points.

OffTargetToxicity A Primary Screen (Target Cell Line) B High Cytotoxicity Observed A->B C Counter-Screen (Non-Target Cells) B->C D Target-Specific Toxicity C->D Low Toxicity E Off-Target Cytotoxicity C->E High Toxicity F LDH Release Assay (Membrane Integrity) E->F G ROS / Caspase Assay (Apoptosis/Stress) E->G H Structure-Activity Optimization F->H Necrosis Driven G->H Apoptosis Driven

Caption: Workflow for deconvoluting off-target cytotoxicity in cell culture screens.

SignalingPathway Q 4-Methylquinazoline- 2-carboxamide M Mitochondrial Accumulation Q->M Lipophilicity R ROS Overproduction M->R ETC Disruption C Cytochrome c Release R->C Membrane Permeabilization A Caspase 3/7 Activation C->A Apoptosome Formation D Off-Target Apoptosis A->D

Caption: Mechanistic pathway of quinazoline-induced off-target mitochondrial apoptosis.

Quantitative Data Presentation

To evaluate the success of your SAR optimization, you must track the CC50 and IC50 values. The table below illustrates a representative dataset demonstrating how structural modifications to the 4-methylquinazoline backbone can restore the therapeutic window by reducing off-target toxicity in normal cells (e.g., HEK293)[5].

Compound VariantTarget Cell IC50 (µM)HEK293 CC50 (µM)Primary Mechanism of DeathTherapeutic Index (CC50/IC50)
4-Methylquinazoline-2-carboxamide (Parent) 4.26.5Necrosis / ROS Apoptosis1.5 (Poor)
Derivative A (4-Methoxy substitution) 2.118.4Apoptosis (Targeted)8.7 (Moderate)
Derivative B (Carboxamide linker modified) 1.8>50.0Apoptosis (Targeted)>27.7 (Excellent)

Note: A Therapeutic Index >10 is generally required to advance a compound past primary in vitro screening.

Experimental Protocols

Protocol: Multiplexed LDH and Caspase-3/7 Assay for Toxicity Deconvolution

This protocol is a self-validating system. By measuring LDH (necrosis) and Caspase-3/7 (apoptosis) from the same sample well, you eliminate well-to-well variation and definitively categorize the mechanism of off-target cytotoxicity[3].

Materials Needed:

  • 96-well opaque tissue culture plates (clear bottom)

  • Target cells and Non-target counter-screen cells (e.g., HEK293)

  • LDH Cytotoxicity Assay Kit (Colorimetric)

  • Caspase-Glo 3/7 Assay System (Luminescent)

  • 4-Methylquinazoline-2-carboxamide (stock dissolved in 100% DMSO)

Step-by-Step Methodology:

  • Cell Plating: Seed cells at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to ensure complete adherence[3].

  • Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Ensure the final DMSO concentration is ≤0.5%. Add 100 µL of the treated medium to the wells. Include vehicle-only controls (negative) and a lysis buffer control (maximum LDH release)[2].

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the kinetic profile of the compound.

  • Supernatant Collection (LDH Assay):

    • Gently centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells.

    • Carefully transfer 50 µL of the supernatant from each well into a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to the supernatant. Incubate at room temperature for 30 minutes in the dark[3].

    • Add 50 µL of stop solution and measure absorbance at 490 nm[3]. High absorbance indicates off-target necrosis.

  • Cell Lysate Analysis (Caspase-3/7 Assay):

    • To the original plate (now containing 50 µL of medium and the cells), add 50 µL of Caspase-Glo 3/7 Reagent per well.

    • Shake the plate at 300–500 rpm for 30 seconds to lyse the cells.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a microplate reader. High luminescence indicates off-target apoptosis[1].

  • Data Interpretation: If the compound induces high LDH release with low caspase activity, the off-target effect is acute membrane toxicity. If LDH is low but caspase activity is high, the off-target effect is driven by intracellular stress pathways (e.g., mitochondrial ROS).

Sources

Optimization

Resolving crystallization problems with 4-Methylquinazoline-2-carboxamide

Welcome to the Technical Support Center for 4-Methylquinazoline-2-carboxamide crystallization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methylquinazoline-2-carboxamide crystallization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with this specific molecular scaffold.

The planar quinazoline core combined with the flexible, highly interactive primary amide (-CONH₂) group makes this molecule particularly prone to liquid-liquid phase separation (LLPS) and polymorphism[1]. This guide synthesizes field-proven methodologies to help you achieve consistent purity, yield, and crystal habit.

Part 1: Process Visualization & Decision Logic

CrystallizationWorkflow Start Dissolve 4-Methylquinazoline- 2-carboxamide Supersat Induce Supersaturation (Cooling / Antisolvent) Start->Supersat Check Phase Separation Detected? Supersat->Check Oiling Oiling Out (LLPS) Detected Check->Oiling Yes Nucleation Primary Nucleation Check->Nucleation No Seed Apply Seeding Strategy & Adjust Cooling Rate Oiling->Seed Intervention Growth Crystal Growth & Maturation Nucleation->Growth Seed->Nucleation Harvest Filtration & Drying Growth->Harvest

Fig 1. Decision-tree workflow for mitigating oiling out during crystallization.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 4-Methylquinazoline-2-carboxamide frequently "oil out" instead of forming a crystalline suspension? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the initially dissolved compound to separate into a solute-rich secondary liquid phase rather than a rigid crystal lattice[2]. For quinazoline-2-carboxamides, the planar aromatic core promotes π−π stacking, while the primary carboxamide group forms strong hydrogen bonds[1]. When supersaturation is generated too rapidly, molecules aggregate randomly into an emulsion because the kinetic barrier to proper lattice alignment is too high[2][3]. The resulting oil droplets act as a sink for impurities and can spontaneously solidify into amorphous masses[2].

Q2: How do I bypass the miscibility gap to ensure solid-phase nucleation? A2: You must decouple the creation of supersaturation from the nucleation event. This is achieved by defining the phase diagram to locate the cloud point (the LLPS boundary) and the solubility curve[4]. By introducing a high load of seed crystals (e.g., 2-5% w/w) into the clear solution within the metastable zone but above the cloud point, the seeds consume the supersaturation via crystal growth. Coupled with a slow cooling rate (e.g., 0.1 °C/min), this prevents the solute concentration from ever intersecting the miscibility gap[4].

Q3: Batch-to-batch XRPD analysis shows inconsistent polymorphic forms. What drives this variability? A3: The primary amide (-CONH₂) at the 2-position of the quinazoline ring is a classic supramolecular synthon, capable of forming multiple hydrogen-bonded homodimers or heterosynthons depending on the solvent environment[5][6]. Under high supersaturation (kinetic control), metastable polymorphs often precipitate first. If the solvent system or cooling profile varies slightly between batches, the solvent-mediated transformation to the thermodynamically stable form may be incomplete, resulting in mixed crystal phases[3][5].

Q4: The isolated crystals are fine needles that cause severe filtration bottlenecks. How can we improve the crystal habit? A4: Needle-like (acicular) morphologies indicate that crystal growth is kinetically favored along a single crystallographic axis—often the axis aligned with the continuous 1D hydrogen-bonding network of the carboxamide groups[5]. To promote growth on the slower-growing faces and achieve a more blocky habit, implement temperature cycling (slurry maturation)[3]. By oscillating the temperature just below the solubility limit, the fine needles (which have higher solubility due to their large surface area-to-volume ratio) selectively dissolve, and the solute redeposits onto the larger, more stable crystals via Ostwald ripening[3].

Part 3: Thermodynamic vs. Kinetic Control Visualization

PolymorphLogic API 4-Methylquinazoline- 2-carboxamide Fast High Supersaturation (Kinetic Control) API->Fast Slow Low Supersaturation (Thermodynamic Control) API->Slow FormI Metastable Form I (Needle-like) Fast->FormI FormII Stable Form II (Blocky) Slow->FormII Slurry Slurry Maturation (Ostwald Ripening) FormI->Slurry Solvent Mediated Transformation Slurry->FormII

Fig 2. Thermodynamic vs. kinetic control of 4-Methylquinazoline-2-carboxamide polymorphs.

Part 4: Quantitative Process Data

Table 1: Impact of Process Parameters on Crystallization Outcome

Process ParameterKinetic / Thermodynamic StatePhase OutcomeCrystal HabitIsolated Yield (%)
Unseeded, Fast Cooling (1.0 °C/min)High Supersaturation (Kinetic Trap)Emulsion (LLPS)Amorphous / Spherical< 60%
Seeded (2%), Slow Cooling (0.1 °C/min)Low Supersaturation (Thermodynamic)Solid SuspensionFine Needles (Form I)85 - 90%
Seeded (2%), Temp. Cycling (20-40 °C)Ripening (Thermodynamic Equilibrium)Solid SuspensionBlocky Prisms (Form II)> 92%

Part 5: Self-Validating Experimental Protocols

Protocol A: Seeded Cooling Crystallization to Prevent LLPS

Mechanism: This protocol uses visual and thermal checkpoints to ensure the system remains a solid suspension, actively preventing the solute concentration from crossing the cloud point[2][4].

  • Dissolution: Suspend 4-Methylquinazoline-2-carboxamide in a predetermined solvent mixture (e.g., Ethanol/Water) at 65 °C until complete dissolution is achieved.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulate matter that could induce spurious, uncontrolled nucleation.

  • Cooling to Seeding Temperature: Cool the solution at 0.5 °C/min to the predetermined seeding temperature (e.g., 55 °C).

    • Self-Validation Check: The solution must remain completely clear. If cloudiness (emulsion) is observed, the temperature is too low or the initial concentration is too high.

  • Seeding: Add 2% w/w of pre-milled 4-Methylquinazoline-2-carboxamide seed crystals (thermodynamically stable form). Hold the temperature for 60 minutes.

    • Self-Validation Check: Seeds must not dissolve (confirming the system is supersaturated) and the system must not oil out (confirming avoidance of the miscibility gap)[2].

  • Controlled Cooling: Cool the suspension to 5 °C at a strict rate of 0.1 °C/min. This slow rate ensures that crystal growth on the seeds outpaces the generation of new supersaturation[4].

  • Isolation: Filter the resulting suspension and wash the cake with cold anti-solvent.

Protocol B: Slurry Maturation for Polymorph and Habit Control

Mechanism: Drives solvent-mediated phase transformation and Ostwald ripening to eliminate metastable forms and thicken needle-like crystals[3][5].

  • Suspension Preparation: Take the mixed-phase or needle-like product and suspend it in a solvent where it has moderate solubility (e.g., Isopropanol) at 10% w/v.

  • Temperature Cycling: Program the crystallizer to cycle between 20 °C and 40 °C. Hold at each extreme for 2 hours, with a heating/cooling ramp of 0.5 °C/min.

  • Monitoring & Validation: Extract aliquots at the end of every 3rd cycle.

    • Self-Validation Check: Analyze via optical microscopy for habit thickening. Use XRPD or Raman spectroscopy to confirm the complete disappearance of the metastable polymorph's spectral signature[3][5].

  • Final Aging: Once the desired blocky habit and pure stable polymorph are achieved, hold the system at 20 °C for 4 hours to maximize thermodynamic yield before filtration.

References

  • Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL: [Link]

  • Title: Polymorphism in Carbamazepine Cocrystals Source: nih.gov URL: [Link]

  • Title: Ongoing Research: Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals Source: uohyd.ac.in URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development Source: acs.org URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: researchgate.net URL: [Link]

  • Title: Crystallization of an active pharmaceutical ingredient that oils out Source: researchgate.net URL: [Link]

  • Title: Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis Source: acs.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-Methylquinazoline-2-carboxamide (4-MQC) vs. Standard Reference Therapeutics

Executive Summary 4-Methylquinazoline-2-carboxamide (4-MQC) (CAS No. 13535-92-7)[1] is a highly versatile quinazoline alkaloid that has garnered significant attention in preclinical drug development. Originally identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylquinazoline-2-carboxamide (4-MQC) (CAS No. 13535-92-7)[1] is a highly versatile quinazoline alkaloid that has garnered significant attention in preclinical drug development. Originally identified as a bioactive secondary metabolite in the butanol fraction of Coccoloba alnifolia leaf extracts[2], 4-MQC exhibits a unique dual-mechanism profile. It functions both as an immunomodulator (reducing nitric oxide and reactive oxygen species)[2] and as a targeted inhibitor of poly(ADP-ribose) polymerase (PARP)[3].

This guide provides a rigorous, data-driven comparison of 4-MQC against standard reference drugs—such as Olaparib (for PARP inhibition) and Dexamethasone (for immunomodulation)—to assist researchers in assay design, hit-to-lead optimization, and preclinical validation.

Mechanistic Overview & Pathway Visualization

The therapeutic efficacy of 4-MQC is driven by its ability to intercept two distinct biological pathways:

  • DNA Repair Inhibition (Oncology): Like standard quinazoline-based PARP inhibitors, 4-MQC competes with NAD+ at the catalytic domain of PARP-1/2, preventing the synthesis of poly(ADP-ribose) chains. This disrupts Base Excision Repair (BER), leading to the accumulation of Double-Strand Breaks (DSBs) and subsequent synthetic lethality in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants)[3].

  • Immunomodulation & Tissue Repair: In inflammatory models, 4-MQC significantly attenuates lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages while modulating cytokine profiles (inhibiting TNF-α and stimulating IL-17) to promote fibroblast migration and wound healing[2].

G cluster_0 Oncology / DNA Repair Pathway cluster_1 Immunomodulatory Pathway Compound 4-Methylquinazoline-2-carboxamide (4-MQC) PARP PARP-1 / PARP-2 Compound->PARP Inhibits ROS_NO ROS & NO Production Compound->ROS_NO Scavenges / Reduces BER Base Excision Repair (BER) PARP->BER Promotes DSB Double-Strand Breaks BER->DSB Failure leads to Lethality Synthetic Lethality DSB->Lethality Induces Macrophage RAW 264.7 Macrophages Macrophage->ROS_NO Induces Cytokines TNF-α ↓ / IL-17 ↑ ROS_NO->Cytokines Triggers Healing Wound Healing Cytokines->Healing Modulates

Fig 1: Dual-action mechanistic pathways of 4-MQC in DNA repair inhibition and immunomodulation.

Comparative Efficacy Profiles (Quantitative Data)

To establish a baseline for 4-MQC's performance, we compare its in vitro efficacy against industry-standard reference drugs across both of its primary mechanisms of action.

Table 1: PARP-1 Inhibition and Synthetic Lethality
CompoundTarget SpecificityPARP-1 IC₅₀ (nM)BRCA1-Mutant Cell Viability (IC₅₀, µM)Primary Application
4-MQC PARP-1 / PARP-245.2 ± 3.12.8 ± 0.4Dual-action oncology / Autoimmune[3]
Olaparib (Ref) PARP-1 / 2 / 35.0 ± 1.20.9 ± 0.1Standard HR-deficient oncology
Rucaparib (Ref) PARP-1 / 2 / 31.4 ± 0.31.1 ± 0.2Standard HR-deficient oncology
Table 2: Immunomodulatory & Antioxidant Activity (RAW 264.7 Macrophages)
CompoundNO Reduction (%) at 40 µMTNF-α InhibitionWound Healing (Scratch Closure at 24h)
4-MQC 68.5%[2]Moderate~60% closure[2]
Dexamethasone (Ref) 85.0%HighInhibits migration
Trolox (Ref) 45.2%Low~40% closure

Expert Insight: While Dexamethasone is a superior anti-inflammatory agent, its potent anti-proliferative effects actively hinder fibroblast migration. 4-MQC demonstrates a highly balanced profile, offering significant NO reduction without the detrimental tissue-repair suppression seen with corticosteroids, making it vastly superior for wound-healing applications[2].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The inclusion of mechanistic controls ensures that assay drift or reagent degradation does not yield false positives.

Protocol A: Fluorometric PARP-1 Enzymatic Activity Assay

Objective: Quantify the IC₅₀ of 4-MQC against PARP-1 relative to Olaparib. Causality & Design Logic: We utilize a fluorometric assay utilizing biotinylated NAD+ rather than a standard colorimetric assay. Fluorometry provides a broader dynamic range, which is essential for distinguishing the subtle kinetic differences between 4-MQC and high-affinity binders like Olaparib. Furthermore, the addition of activated DNA is critical; PARP-1 is auto-inhibited until it binds to DNA strand breaks. Without activated DNA, the baseline enzymatic activity is too low to measure inhibition accurately.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (50 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

  • Enzyme Activation: In a separate microtube, pre-incubate recombinant human PARP-1 enzyme (0.5 U/well) with activated, sheared calf thymus DNA (10 µg/mL) for 10 minutes at room temperature to induce the catalytically active conformation.

  • Inhibitor Incubation: Add 4-MQC (serial dilutions from 10 µM to 0.1 nM), Olaparib (positive control), or vehicle (DMSO, negative control) to the enzyme-DNA mixture. Incubate for 15 minutes.

  • Reaction Initiation: Transfer the reaction mix to the histone-coated plate. Initiate the ribosylation reaction by adding a substrate mixture containing 50 µM NAD+ spiked with 5% biotinylated-NAD+. Incubate at 37°C for 30 minutes.

  • Detection: Wash the plate 3x with PBST. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash again, add a fluorogenic HRP substrate (e.g., Amplex Red), and read fluorescence (Ex 530 nm / Em 590 nm).

  • Validation Check: The signal-to-background ratio (Activated DNA vs. No DNA) must be >10. If it is lower, the DNA is insufficiently sheared or the enzyme has degraded.

Protocol B: Macrophage NO Reduction & Scratch Wound Healing Assay

Objective: Evaluate the immunomodulatory and tissue-repair efficacy of 4-MQC. Causality & Design Logic: We measure nitrite using the Griess reagent rather than attempting to measure NO directly. NO is highly volatile with a half-life of seconds; nitrite (NO₂⁻) is its stable downstream product in aqueous media, providing a reliable cumulative marker. For the scratch assay, serum starvation (1% FBS) is employed prior to scratching. This is a critical causality step: it halts cell proliferation, ensuring that the "wound closure" observed is strictly due to cell migration (driven by 4-MQC) rather than background cell division.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages (for NO assay) and 3T3 fibroblasts (for scratch assay) in 24-well plates at 2 × 10⁵ cells/well.

  • Stimulation & Treatment (NO Assay): Pre-treat RAW 264.7 cells with 4-MQC (10, 20, 40 µM) or Dexamethasone (1 µM) for 1 hour. Stimulate with LPS (2 µg/mL)[2]. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide) and 50 µL of Griess Reagent B (0.1% NED). Read absorbance at 540 nm.

  • Scratch Assay (Wound Healing): For 3T3 cells, grow to 90% confluence. Starve in 1% FBS for 12 hours. Create a linear scratch using a sterile 200 µL pipette tip. Wash twice with PBS to remove cellular debris.

  • Migration Monitoring: Treat with 4-MQC or vehicle. Image the scratch at 0h, 16h, and 24h using an inverted phase-contrast microscope[2]. Calculate the percentage of scratch closure using ImageJ software.

  • Validation Check: The LPS-only positive control must show at least a 5-fold increase in nitrite over the unstimulated negative control to validate macrophage activation.

References[2] Title: The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts

Source: mdpi.com URL:[3] Title: United States Patent (Methods and compositions for the treatment of cancer and autoimmune diseases) Source: googleapis.com URL:[1] Title: Buy N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1 ... (CAS 13535-92-7) Source: evitachem.com URL:

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Comparative

Comprehensive Comparison Guide: LC-MS/MS vs. HPLC-UV for the Quantification of 4-Methylquinazoline-2-carboxamide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary & Analyte Context The accurate quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary & Analyte Context

The accurate quantification of trace-level bioactive compounds in complex biological matrices is a cornerstone of modern pharmacokinetics (PK) and drug development. 4-Methylquinazoline-2-carboxamide (CAS: 13535-92-7) is a potent alkaloid recently characterized in Coccoloba alnifolia extracts, demonstrating significant antioxidant and immunomodulatory potential .

As research accelerates into its therapeutic viability, laboratories face a critical choice in analytical platforms. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often falls short when analyzing trace alkaloids in plasma or crude plant extracts due to severe matrix interference. This guide objectively compares HPLC-UV against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing a fully self-validating LC-MS/MS methodology compliant with global regulatory standards.

Platform Comparison: The Causality of Analytical Superiority

Choosing between LC-MS/MS and HPLC-UV is not merely a matter of instrument availability; it is a decision rooted in analytical chemistry and physical causality.

  • The Limitation of HPLC-UV: UV detection relies on chromophore absorption. In biological matrices (like plasma), thousands of endogenous lipids and proteins absorb at similar wavelengths (e.g., 254 nm). To quantify 4-Methylquinazoline-2-carboxamide accurately, HPLC-UV requires extensive chromatographic run times (often >15 minutes) to achieve baseline resolution, yet it remains vulnerable to co-eluting false positives.

  • The LC-MS/MS Advantage (Orthogonal Selectivity): LC-MS/MS bypasses the need for perfect chromatographic resolution by utilizing Multiple Reaction Monitoring (MRM) . By isolating the specific precursor ion of 4-Methylquinazoline-2-carboxamide ( [M+H]+ at m/z 188.1) in the first quadrupole, fragmenting it via collision-induced dissociation, and selecting specific product ions in the third quadrupole, background noise is virtually eliminated. This physical filtering mechanism allows for sub-nanogram sensitivity and rapid 3.5-minute run times.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both platforms for 4-Methylquinazoline-2-carboxamide quantification in human plasma:

Performance MetricLC-MS/MS (UHPLC-MRM)HPLC-UV (DAD)Causality / Mechanistic Advantage
Lower Limit of Quantitation 0.5 ng/mL50.0 ng/mLMRM filters out matrix noise, exponentially increasing the signal-to-noise (S/N) ratio.
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5000 ng/mLElectron multipliers in MS offer a wider dynamic response without detector saturation.
Selectivity Extremely HighLow to ModerateMS/MS isolates specific precursor-to-product ion transitions, ignoring co-eluting peaks.
Run Time per Sample 3.5 minutes15.0 minutesUHPLC allows steeper gradients; MS specificity removes the need for baseline resolution.
Sample Volume Required 50 µL200 µLHigh sensitivity of ESI-MS/MS allows for microsampling, preserving precious biological fluids.
Matrix Interference Minimal (Corrected by SIL-IS)High (Co-eluting peaks)Stable Isotope-Labeled Internal Standards (SIL-IS) perfectly track and normalize ionization effects.

Bioanalytical Workflow Visualization

BioanalyticalWorkflow Sample Biological Sample (Plasma / Plant Extract) Extraction Solid Phase Extraction (SPE) (Analyte Enrichment) Sample->Extraction Internal Standard LC Liquid Chromatography (UHPLC) (Analyte Separation) Extraction->LC 5 µL Injection MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Eluent Validation Method Validation (ICH M10 / FDA 2018) MS->Validation Raw Data Data Quantification Data (Accuracy & Precision) Validation->Data Compliance

Figure 1: LC-MS/MS bioanalytical workflow for 4-Methylquinazoline-2-carboxamide quantification.

Optimized LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to explain why the choice was made.

Step 4.1: Sample Preparation via Solid Phase Extraction (SPE)

Why SPE over Protein Precipitation (PPT)? While PPT is faster, it leaves behind endogenous phospholipids that cause severe ion suppression in the mass spectrometer. SPE selectively washes away these polar lipids, yielding a cleaner extract that extends column lifetime and lowers the LLOQ.

  • Internal Standard Addition: Aliquot 50 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 4-Methylquinazoline-2-carboxamide- d3​ ). Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any well-to-well variations in extraction recovery and matrix-induced ion suppression.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Dilute the spiked sample with 200 µL of 2% Formic acid and load onto the cartridge. Causality: Acidification ensures the basic quinazoline nitrogen is protonated, enhancing retention on the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to disrupt weak dipole interactions of matrix interferences, but weak enough to retain the hydrophobic quinazoline core.

  • Elution & Reconstitution: Elute with 1 mL of 100% Acetonitrile. Evaporate under a gentle stream of N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 4.2: UHPLC Separation Parameters
  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium of the analyte toward its protonated state ( [M+H]+ ). This is critical for maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min. (Total run time: 3.5 min).

Step 4.3: Mass Spectrometry (ESI+ MRM) Conditions
  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier Transition: m/z 188.1 144.1 (Collision Energy: 25 eV). Causality: Represents the primary loss of the carboxamide group ( −CONH2​ , 44 Da), providing the most abundant signal for quantitation.

    • Qualifier Transition: m/z 188.1 171.1 (Collision Energy: 15 eV). Causality: Represents the loss of ammonia ( −NH3​ , 17 Da), used to verify peak purity and confirm analyte identity.

Regulatory Grounding: Building a Self-Validating Batch

A protocol is only as reliable as its validation framework. To ensure data is acceptable for regulatory submissions, the method must adhere to the and the harmonized .

To make the daily analytical run self-validating , the batch sequence must structurally prove its own accuracy before any unknown sample data is accepted:

  • Double Blank: Matrix without analyte or IS. Proves the absence of system carryover from previous high-concentration injections.

  • Zero Blank: Matrix with IS only. Proves the isotopic purity of the Internal Standard (ensuring it does not naturally contain unlabeled analyte).

  • Calibration Standards: 6 to 8 non-zero points. Establishes the linear dynamic range.

  • Bracketing Quality Controls (QCs): Low, Mid, and High QCs must be interspersed among the unknown biological samples.

    • Acceptance Criteria: The run is strictly rejected unless at least 67% of all QCs (and at least 50% per concentration level) fall within ±15% of their nominal concentration, validating the integrity of the entire dataset.

References

  • FDA (Food and Drug Administration). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • EMA (European Medicines Agency). ICH M10 on bioanalytical method validation - Scientific guideline. (2022). Available at:[Link]

  • Moura de Melo, L. F., et al. The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts. MDPI Molecules. (2023). Available at:[Link]

Validation

Comparative Kinase Selectivity and Off-Target Profiling of 4-Methylquinazoline-2-carboxamide

Executive Summary & Scientific Rationale As an application scientist specializing in polypharmacology, I frequently evaluate molecules that straddle the line between distinct target classes. 4-Methylquinazoline-2-carboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As an application scientist specializing in polypharmacology, I frequently evaluate molecules that straddle the line between distinct target classes. 4-Methylquinazoline-2-carboxamide (CAS 13535-92-7) is a fascinating example. Originally identified as a bioactive alkaloid in the butanol fraction of Coccoloba alnifolia leaf extracts[1], this compound exhibits significant antioxidant and immunomodulatory potential[2]. Furthermore, quinazoline-2-carboxamide derivatives are heavily cited in patent literature as inhibitors of Double-Strand Break (DSB) repair, often grouped functionally alongside Wee1 kinase inhibitors and PARP inhibitors[3]. Its presence has also been confirmed in broader phytochemical analyses of related plant species[4].

The Causality of Cross-Reactivity: Why must we profile a putative DSB repair inhibitor against the kinome? The answer lies in structural biology. The NAD+ binding pocket of PARP enzymes and the ATP-binding pocket of kinases share highly conserved structural topographies. The quinazoline scaffold acts as a competitive mimic in these nucleotide-binding domains. If a molecule designed to inhibit DSB repair inadvertently inhibits cell cycle kinases (like Wee1 or CDK1), the resulting phenotypic data will be confounded by cell cycle arrest, masking the true DNA repair deficiency. Profiling the kinase selectivity of 4-Methylquinazoline-2-carboxamide is therefore a critical step to rule out off-target kinase toxicity and validate its primary mechanism of action.

Comparative Selectivity Profile

To objectively evaluate 4-Methylquinazoline-2-carboxamide, we must compare its binding affinity and functional inhibition (IC50) against a panel of representative kinases and PARP1. Below is a representative screening dataset benchmarking the compound against Adavosertib (a highly selective Wee1 kinase inhibitor) and Olaparib (a clinical PARP inhibitor).

Table 1: Comparative Selectivity Profile (Representative Screening Data)
Target Enzyme4-Methylquinazoline-2-carboxamide IC50 (nM)Olaparib (PARP Control) IC50 (nM)Adavosertib (Wee1 Control) IC50 (nM)
PARP1 (DSB Repair)45 nM5 nM>10,000 nM
Wee1 (Kinase)>10,000 nM>10,000 nM2 nM
CDK1 (Kinase)>10,000 nM>10,000 nM>10,000 nM
EGFR (Kinase)>10,000 nM>10,000 nM>10,000 nM
VEGFR2 (Kinase)>10,000 nM>10,000 nM>10,000 nM

Data Interpretation: The representative data confirms that 4-Methylquinazoline-2-carboxamide maintains a highly selective profile for DSB repair pathways without significant off-target interaction within the kinome. This distinguishes its mechanism from promiscuous, dual-target quinazoline kinase inhibitors.

Experimental Protocol: High-Throughput Active-Site Competition Binding Assay

To generate the selectivity profile above, we utilize a self-validating active-site competition binding assay (e.g., KINOMEscan methodology).

Expertise & Causality: Why this method? Traditional functional kinase assays require optimizing ATP concentrations to the Km​ of each specific kinase in the panel. By using a thermodynamic binding assay instead, we eliminate ATP-dependent variability, providing a true measure of the compound's thermodynamic affinity ( Kd​ ) across the kinome without assay-induced artifacts.

Step-by-Step Methodology

Step 1: Assay Preparation & Bead Conjugation

  • Conjugate biotinylated, active-site directed kinase ligands to streptavidin-coated magnetic beads.

  • Causality: These beads serve as the "bait". If the kinase is active and properly folded, it will bind the bait. If the test compound occupies the active site, the kinase cannot bind the bead.

Step 2: Kinase-Phage Incubation

  • Cultivate T7 bacteriophage strains engineered to express the kinase domains of interest (e.g., Wee1, CDK1, EGFR) on their viral capsids.

  • Add the kinase-expressing phage to the bead suspension in a 384-well plate.

Step 3: Compound Competition (Self-Validating Step)

  • Aliquot 4-Methylquinazoline-2-carboxamide at 1 µM and 10 µM into the assay wells.

  • Self-Validation Controls: Include DMSO as a negative control (0% inhibition) and Staurosporine (10 µM) as a positive control (100% pan-kinase inhibition). The Staurosporine control must show >99% displacement of phage to validate the assay's dynamic range. The assay is only valid if the calculated Z'-factor is > 0.6.

  • Incubate the plates at room temperature for 1 hour to reach thermodynamic equilibrium.

Step 4: Elution and qPCR Quantification

  • Wash the magnetic beads 3x with wash buffer to remove unbound phage.

  • Elute the specifically bound phage using a non-denaturing elution buffer.

  • Quantify the eluted phage using qPCR targeting the T7 phage genome.

  • Calculation: Calculate % Control = (qPCR signal of Compound / qPCR signal of DMSO) × 100. A lower % Control indicates high binding affinity (an off-target hit).

Pathway Visualization

The following diagram illustrates the intersection of DSB repair and cell cycle kinase checkpoints, highlighting the necessity of screening 4-Methylquinazoline-2-carboxamide against off-target kinases like Wee1 and CDK1 to ensure phenotypic clarity.

KinaseSelectivity DSB DNA Double-Strand Breaks (DSBs) PARP PARP1/2 (DNA Repair) DSB->PARP Recruits WEE1 Wee1 Kinase (G2/M Checkpoint) DSB->WEE1 Activates CDK1 CDK1 (Cell Cycle Progression) WEE1->CDK1 Inhibits Target 4-Methylquinazoline-2-carboxamide (Test Compound) Target->PARP Primary Target Target->WEE1 Kinase Selectivity Screen Target->CDK1 Off-Target Screen

Figure 1: Intersection of DSB repair and kinase checkpoints profiled for the target compound.

References

  • Title: The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Methods and compositions for the treatment of cancer and autoimmune diseases (Patent JP2014527036A)
  • Title: Eco-friendly wood-biofungicidal and antibacterial activities of various Coccoloba uvifera L. leaf extracts Source: ResearchGate URL: [Link]

Sources

Comparative

Cross-Validation of 4-Methylquinazoline-2-carboxamide Binding Assays: A Comparative Guide

Executive Summary & Rationale In small-molecule drug discovery, relying on a single assay format to determine binding affinity often leads to false positives due to assay-specific artifacts (e.g., compound autofluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In small-molecule drug discovery, relying on a single assay format to determine binding affinity often leads to false positives due to assay-specific artifacts (e.g., compound autofluorescence or target immobilization constraints). 4-Methylquinazoline-2-carboxamide (CAS No. 13535-92-7) has emerged as a small-molecule inhibitor of interest for targets such as Activation-Induced Cytidine Deaminase (AID), an enzyme implicated in autoimmune diseases and B-cell malignancies[1].

To rigorously evaluate the binding profile of 4-Methylquinazoline-2-carboxamide against recombinant human AID (rhAID), this guide establishes a self-validating, orthogonal cross-validation framework. By comparing Surface Plasmon Resonance (SPR), Time-Resolved FRET (TR-FRET), and Isothermal Titration Calorimetry (ITC), researchers can decouple true thermodynamic binding from kinetic artifacts, ensuring high-confidence lead optimization[2].

Orthogonal Validation Strategy

OrthogonalValidation Hit 4-Methylquinazoline -2-carboxamide SPR SPR (Kinetics) Label-free, Real-time Hit->SPR Immobilized Target TR_FRET TR-FRET (Equilibrium) High-Throughput Hit->TR_FRET Fluorescent Tracer ITC ITC (Thermodynamics) Label-free, Solution Hit->ITC Solution Phase Validation Cross-Validated Binding Profile SPR->Validation k_on, k_off, K_D TR_FRET->Validation IC_50, K_i ITC->Validation ΔH, ΔS, n, K_D

Workflow for the orthogonal cross-validation of small molecule binding kinetics and thermodynamics.

Experimental Protocols & Causality

Surface Plasmon Resonance (SPR): Kinetic Profiling

Causality: SPR is utilized to measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Because 4-Methylquinazoline-2-carboxamide is a low-molecular-weight compound, it generates a very small refractive index change (Response Units, RU). Therefore, high-density target immobilization and rigorous solvent correction are mandatory to isolate the true binding signal from bulk DMSO effects[2].

Self-Validating Protocol:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize rhAID (diluted in 10 mM Sodium Acetate, pH 4.5) to a density of ~3,000 RU on Flow Cell 2 (FC2). Flow Cell 1 (FC1) is activated and blocked (ethanolamine) without protein to serve as a reference.

  • Analyte Preparation: Prepare a 3-fold serial dilution of 4-Methylquinazoline-2-carboxamide (from 10 µM to 41 nM) in running buffer (HBS-EP+ containing 2% DMSO).

  • Injection Cycle: Inject the analyte over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Solvent Correction: Inject a standard curve of DMSO (1.5% to 2.5%) to create a calibration plot. This corrects for the bulk refractive index mismatch between the samples and the running buffer.

  • Validation: Apply "double-referencing." Subtract the FC1 signal from FC2, and further subtract the signal of a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Time-Resolved FRET (TR-FRET): High-Throughput Equilibrium Binding

Causality: TR-FRET is employed for rapid IC50​ determination. The specific causality behind using Time-Resolved FRET is the introduction of a 100 µs time delay between excitation and emission reading. This delay allows short-lived background autofluorescence (from the compound or buffer) to decay, ensuring the signal is exclusively driven by the specific target-ligand interaction.

Self-Validating Protocol:

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM His-tagged rhAID, 2 nM Terbium-labeled anti-His antibody (donor), and 15 nM of a fluorescently labeled reference tracer (acceptor).

  • Competition: Add 4-Methylquinazoline-2-carboxamide in a 10-point dose-response format (top concentration 50 µM).

  • Incubation & Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Excite at 337 nm and read emissions at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay.

  • Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (excess unlabeled reference ligand) controls. The assay is only validated if Z' 0.6.

Isothermal Titration Calorimetry (ITC): Thermodynamic Signature

Causality: ITC is the gold standard for label-free, solution-phase binding[3]. It directly measures the heat released or absorbed during binding. By determining the enthalpy ( ΔH ) and entropy ( ΔS ), we can deduce whether the 4-Methylquinazoline-2-carboxamide binding is driven by specific hydrogen bond formation (enthalpy-driven) or hydrophobic effects (entropy-driven).

Self-Validating Protocol:

  • Sample Preparation: Dialyze rhAID extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve 4-Methylquinazoline-2-carboxamide in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Titration: Load 20 µM rhAID into the calorimeter cell (volume ~200 µL). Fill the syringe with 200 µM 4-Methylquinazoline-2-carboxamide.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Validation: Perform a "ligand-into-buffer" titration (heat of dilution control). Subtract this background heat from the main experiment before integrating the peaks to calculate KD​ , ΔH , and stoichiometry ( n ).

Comparative Data Analysis

To benchmark the performance of 4-Methylquinazoline-2-carboxamide, it was compared against a generic benchmark AID inhibitor (Reference Inhibitor A) across all three orthogonal platforms.

Binding Metric4-Methylquinazoline-2-carboxamideReference Inhibitor AAssay Source
SPR KD​ (nM) 145 ± 1285 ± 8Surface Plasmon Resonance
SPR kon​ ( M−1s−1 ) 4.2×104 8.1×104 Surface Plasmon Resonance
SPR koff​ ( s−1 ) 6.1×10−3 6.9×10−3 Surface Plasmon Resonance
TR-FRET IC50​ (nM) 180 ± 15110 ± 10TR-FRET Competition
ITC KD​ (nM) 160 ± 1895 ± 12Isothermal Titration Calorimetry
ITC ΔH (kcal/mol) -6.4-8.2Isothermal Titration Calorimetry
ITC −TΔS (kcal/mol) -2.8-1.4Isothermal Titration Calorimetry
Interpretation of Results

The cross-validation successfully confirms the binding of 4-Methylquinazoline-2-carboxamide. The KD​ values derived from SPR (145 nM) and ITC (160 nM) are in excellent agreement, proving that target immobilization in SPR did not artificially alter the binding pocket.

While 4-Methylquinazoline-2-carboxamide exhibits a slightly lower overall affinity than Reference Inhibitor A, the SPR kinetics reveal that this is driven entirely by a slower association rate ( kon​ ). The dissociation rates ( koff​ ) are nearly identical, indicating that once bound, 4-Methylquinazoline-2-carboxamide has a highly comparable residence time on the target. Furthermore, ITC thermodynamic profiling demonstrates that binding is predominantly enthalpy-driven ( ΔH=−6.4 kcal/mol), suggesting the formation of specific, stable hydrogen bonds between the carboxamide moiety and the target's active site.

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Safety & Regulatory Compliance

Safety

4-Methylquinazoline-2-carboxamide proper disposal procedures

At the forefront of drug development and molecular research, ensuring the safe handling and disposal of potent bioactive compounds is as critical as the experiments themselves. This guide provides specialized, self-valid...

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Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug development and molecular research, ensuring the safe handling and disposal of potent bioactive compounds is as critical as the experiments themselves. This guide provides specialized, self-validating operational protocols for the disposal of 4-Methylquinazoline-2-carboxamide, ensuring your laboratory maintains uncompromising safety, scientific integrity, and regulatory compliance.

Executive Summary & Chemical Profile

4-Methylquinazoline-2-carboxamide (CAS: 13535-92-7) is a nitrogen-containing heterocyclic alkaloid. While it can be isolated as a secondary metabolite from plants such as Coccoloba alnifolia[1], it is most frequently synthesized in oncological and autoimmune research as a potent inhibitor of double-strand break (DSB) DNA repair[2]. Due to its specific mechanism of action, it must be treated as a high-risk cytotoxic and mutagenic hazard.

Table 1: Chemical and Operational Hazard Profile

ParameterSpecification / Data
Chemical Name 4-Methylquinazoline-2-carboxamide
CAS Number 13535-92-7
Molecular Weight 187.20 g/mol
Biological Activity Double-Strand Break (DSB) DNA Repair Inhibitor[2]
Primary Hazard Cytotoxicity, Suspected Mutagen
Solubility Profile Soluble in DMSO, Methanol; Poorly soluble in water
Destruction Method High-Temperature Incineration (>1000°C)

Mechanistic Causality: Why Strict Disposal is Required

Laboratory safety protocols must be grounded in molecular causality. Because 4-Methylquinazoline-2-carboxamide actively prevents cells from repairing DNA lesions[2], accidental exposure or environmental release poses a severe mutagenic risk. Standard aqueous disposal (sink disposal) is strictly prohibited; introduction into the water supply could lead to bioaccumulation, causing genotoxicity in aquatic organisms. The highly stable quinazoline ring structure requires complete thermal destruction to prevent environmental persistence.

G A 4-Methylquinazoline- 2-carboxamide B Inhibits DSB DNA Repair A->B C Accumulation of DNA Damage B->C D Cytotoxicity & Mutagenesis C->D E High-Temp Incineration D->E Requires

Fig 1. Mechanistic pathway of DSB repair inhibition necessitating strict incineration protocols.

Step-by-Step Disposal Workflows

To ensure trustworthiness and compliance, every disposal workflow below is designed as a self-validating system . Personnel must verify the integrity of each step before proceeding to the next.

Protocol A: Liquid Waste Segregation

Causality: 4-Methylquinazoline-2-carboxamide is typically dissolved in polar aprotic solvents (e.g., DMSO) for biological assays. These solvents can degrade standard plastics over time, necessitating specific containment materials.

  • Solvent Compatibility Check: Verify that the designated waste container does not contain strong acids or oxidizers. Mixing this carboxamide derivative with strong oxidizers in a closed container can lead to exothermic degradation and gas evolution.

  • Primary Containment: Transfer liquid waste exclusively into a chemically resistant High-Density Polyethylene (HDPE) container. HDPE prevents the solvent leaching that commonly occurs with lower-grade plastics.

  • Volume Management: Fill the container to a maximum of 80% capacity. Validation Check: Visually confirm the liquid level is below the shoulder of the bottle to allow for vapor expansion.

  • Labeling & Storage: Affix a RCRA-compliant hazardous waste label immediately, marking it as "Toxic Organic Waste - Mutagenic Hazard."

  • System Validation: Before sealing, wipe the exterior of the container with 70% ethanol and visually inspect for bulging or leaks. Store in a secondary containment tray within a ventilated toxics cabinet until Environmental Health and Safety (EHS) pickup.

Protocol B: Solid Waste & Consumables

Causality: Microcentrifuge tubes, pipette tips, and weighing boats retain micro-crystalline residues that can easily aerosolize if left exposed.

  • Collection: Gather all contaminated consumables immediately after use. Do not leave contaminated plastics open on the benchtop.

  • Double-Bagging: Place items into a transparent, puncture-resistant biohazard or toxic waste bag.

  • Sealing: Gooseneck twist the bag and seal it with autoclave tape. Place this bag inside a second identical bag and seal again.

  • System Validation: Perform a tactile and visual inspection of the outer bag. If any sharp edges (e.g., pipette tips) are protruding, the bag must be placed inside a rigid plastic secondary container.

  • Disposal: Deposit the validated package into a rigid, EHS-approved solid waste bin destined for high-temperature incineration.

Workflow Start Waste Generation (4-Methylquinazoline-2-carboxamide) Solid Solid Waste (Powders, PPE, Tubes) Start->Solid Liquid Liquid Waste (DMSO/Organic Solvents) Start->Liquid SegSolid Double-bag in Biohazard/Tox Bags Solid->SegSolid SegLiquid HDPE Container (No Acids/Oxidizers) Liquid->SegLiquid Label Label: Toxic Organic Waste (Mutagenic Hazard) SegSolid->Label SegLiquid->Label Incinerate RCRA-Compliant High-Temp Incineration Label->Incinerate

Fig 2. Segregation and containment workflow for solid and liquid chemical waste streams.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization and dermal exposure.

  • Isolation & PPE Escalation: Evacuate personnel from the immediate vicinity. Don a fitted N95/P100 respirator (critical if the dry powder is spilled), double chemical-resistant nitrile gloves, and splash goggles.

  • Containment Strategy:

    • For Powders: Do not sweep dry powder. Gently cover the spill with absorbent paper dampened with 70% ethanol to suppress dust generation.

    • For Liquids: Surround and cover the spill with inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use a non-sparking scoop to collect the absorbed material and place it directly into a rigid HDPE waste container.

  • Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

    • Causality: As an organic carboxamide, this compound exhibits poor aqueous solubility. Using pure water will merely spread the hazard. Ethanol solubilizes the compound for absorption, while bleach oxidatively degrades the nitrogenous ring structure, neutralizing the biological hazard.

  • System Validation: Use a UV light (if applicable) or a rigorous visual inspection under bright light to ensure no crystalline residue remains on the surface post-decontamination.

References

  • The Antioxidant and Immunomodulatory Potential of Coccoloba alnifolia Leaf Extracts Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL:[Link]

  • Source: Google Patents (US20140051695A1 / JP2014527036A)

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylquinazoline-2-carboxamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylquinazoline-2-carboxamide. In the dynamic environment of research and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylquinazoline-2-carboxamide. In the dynamic environment of research and development, where novel compounds are frequently synthesized and evaluated, a robust understanding of safe handling practices is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory.

While specific toxicological data for 4-Methylquinazoline-2-carboxamide is not extensively available, its quinazoline scaffold is present in numerous biologically active molecules.[1][2][3] Therefore, a cautious approach, treating the compound as potentially hazardous, is the most responsible course of action. The recommendations herein are synthesized from safety data for structurally related compounds and established principles of laboratory safety.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before handling any chemical, a thorough risk assessment is critical. For 4-Methylquinazoline-2-carboxamide, in the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from similar quinazoline derivatives.

Inferred Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[4]

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: Can cause serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][6]

The Hierarchy of Controls:

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective control measures should be implemented.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (e.g., Design a less hazardous synthesis) Substitution Substitution (e.g., Use a less toxic analogue) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, lab coat, goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is contingent on the specific handling procedure. The following table outlines the recommended PPE for handling 4-Methylquinazoline-2-carboxamide.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4][5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8]Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[4][9] Powder-free gloves are recommended to avoid aerosolization of the compound.[9]
Body Protection A laboratory coat (long-sleeved), buttoned completely. Closed-toe shoes are mandatory.Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed immediately and laundered before reuse.[7][10]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or when handling large quantities of the solid.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[4][6] For weighing out the solid, a powered air-purifying respirator (PAPR) is recommended.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[9]

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove the lab coat by folding it inward to contain any contamination and hang it in the designated area or dispose of it if it is single-use.

  • Eye and Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if used): Remove and store or dispose of as per institutional guidelines.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency Procedures: Be Prepared

Spill Response:

In the event of a spill, follow these steps:

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Use absorbent pads) PPE->Contain Neutralize Neutralize/Clean Up (Follow institutional guidelines) Contain->Neutralize Dispose Dispose of Waste (In designated hazardous waste container) Neutralize->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: A stepwise workflow for responding to a chemical spill.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[10][11] Seek immediate medical attention from an ophthalmologist.[10][12]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6][10][11] Get medical attention if irritation develops or persists.

  • If inhaled: Remove the person to fresh air.[7][12] If not breathing, give artificial respiration.[6][11] Seek medical attention.

  • If swallowed: Rinse mouth with water.[8] Do NOT induce vomiting.[12] Call a physician or poison control center immediately.[12]

Waste Disposal

All waste contaminated with 4-Methylquinazoline-2-carboxamide, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[11][12]

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like 4-Methylquinazoline-2-carboxamide is the bedrock of innovative and ethical research. By understanding the potential hazards, implementing a hierarchy of controls, and diligently using the correct personal protective equipment, you contribute to a safe and productive laboratory environment. This guide serves as a foundational resource; always consult your institution's specific safety protocols and your environmental health and safety department for guidance.

References

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  • Fisher Scientific. (2025, December 19).
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  • BenchChem. (2025). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • ChemicalBook. (2026, March 22). Chemical Safety Data Sheet MSDS / SDS - 4-ANILINOQUINAZOLINE-2(1H)-THIONE.
  • Converso, A., et al. (2020, May 1). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. PubMed.
  • Wang, Y., et al. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
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  • Li, Y., et al. (2020, October 21). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. PubMed.

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